Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-6(7)3-2-4-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUNIAHPKBUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610833 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808137-94-2 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic molecule relevant in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, experimental protocols, and the expected analytical data for this compound.
Introduction
This compound, also known as methyl 7-azaindole-3-carboxylate, is a derivative of 7-azaindole. The 1H-pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors. This guide serves as a technical resource for researchers engaged in the synthesis and development of novel therapeutics based on this privileged heterocyclic system.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-azaindole. The proposed synthetic route involves an initial formylation at the C3 position, followed by oxidation to the carboxylic acid, and subsequent esterification to yield the desired methyl ester.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-azaindole in dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Materials:
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or Oxone®
-
Acetone or a mixture of tert-butanol and water
-
Sodium bisulfite or sodium sulfite
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent such as acetone or a tert-butanol/water mixture.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water or a solution of Oxone® in water to the aldehyde solution at room temperature.
-
Stir the reaction mixture vigorously for several hours at room temperature or with gentle heating, monitoring the reaction by TLC.
-
After the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium bisulfite or sodium sulfite until the purple color of permanganate disappears (if used).
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Step 3: Synthesis of this compound
Materials:
-
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
Methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.
Characterization Data
The following tables summarize the expected quantitative data for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 808137-94-2 |
| Appearance | Expected to be a solid |
| Melting Point | Not available in the searched literature |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | dd | 1H | H-6 |
| ~8.2 | s | 1H | H-2 |
| ~8.0 | dd | 1H | H-4 |
| ~7.2 | dd | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
| ~12.0 | br s | 1H | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~148 | C-7a |
| ~145 | C-6 |
| ~130 | C-4 |
| ~128 | C-2 |
| ~118 | C-5 |
| ~115 | C-3a |
| ~105 | C-3 |
| ~51 | -OCH₃ |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z [M+H]⁺ |
| ESI+ | 177.06 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1700 | C=O stretch (ester) |
| ~1600, ~1470 | C=C and C=N stretches (aromatic) |
| ~1250 | C-O stretch (ester) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Spectroscopic Profile of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Spectroscopic Data
While a comprehensive, publicly available dataset of experimentally-derived spectra for this compound is limited, the following tables summarize the expected and reported data for the core 1H-pyrrolo[2,3-b]pyridine structure and related derivatives. These values provide a strong predictive foundation for the characterization of the title compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H (Pyrrole-NH) | 12.0 - 12.5 | br s | - |
| H-2 | 8.0 - 8.2 | s | - |
| H-4 | 8.3 - 8.5 | dd | ~1.5, 4.5 |
| H-5 | 7.1 - 7.3 | dd | ~4.5, 8.0 |
| H-6 | 8.1 - 8.3 | dd | ~1.5, 8.0 |
| OCH₃ | 3.8 - 4.0 | s | - |
Predicted values are based on the analysis of structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C=O | 165 - 170 |
| C-2 | 125 - 130 |
| C-3 | 105 - 110 |
| C-3a | 148 - 152 |
| C-4 | 120 - 125 |
| C-5 | 118 - 122 |
| C-6 | 130 - 135 |
| C-7a | 145 - 150 |
| OCH₃ | 50 - 55 |
Predicted values are based on the analysis of structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (Calculated) | Key Fragmentation Peaks (Predicted) |
| ESI+ | 177.0664 | 145 ([M+H - CH₃OH]⁺), 118 ([M+H - COOCH₃]⁺) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample of this compound is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 16 ppm is used to cover the expected range of proton chemical shifts.
-
-
Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
3. ¹³C NMR Spectroscopy:
-
Instrument: The same high-field NMR spectrometer is used.
-
Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is employed to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-250 ppm is used.
-
-
Processing: Similar to ¹H NMR, the FID is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied.
Mass Spectrometry (MS)
1. Sample Preparation:
-
A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.
2. Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an electrospray ionization source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is used.
-
Method:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (Nitrogen) Pressure: 20-30 psi.
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
-
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500 to detect the molecular ion and potential fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the Chemical Properties of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. The 1H-pyrrolo[2,3-b]pyridine core is a recognized pharmacophore, notably for its role in the development of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, with a focus on its involvement in key cellular signaling pathways.
Chemical Properties
This section details the fundamental chemical properties of this compound. The data is compiled from various sources and summarized for clarity.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |
| CAS Number | 808137-94-2 | --INVALID-LINK-- |
| Appearance | Solid (form may vary) | --INVALID-LINK-- |
| Boiling Point | Not available (Predicted for a related compound, 1-methyl-1H-pyrrolo[2,3-b]pyridine: 254.2 °C at 760 mmHg) | --INVALID-LINK-- |
| Melting Point | Data not available. Melting points of derivatives are reported in the range of 330-358 °C. | --INVALID-LINK-- |
| pKa | Not available (Predicted for a related compound, 1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)-: 8.06 ± 0.20) | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. Quantitative data is not readily available. | Inferred from general properties of similar heterocyclic compounds. |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Data Type | Predicted/Observed Values and Interpretation |
| ¹H NMR | Spectra of related 1H-pyrrolo[2,3-b]pyridine derivatives show characteristic signals for the pyrrole and pyridine protons. For the parent 1H-pyrrolo[2,3-b]pyridine, signals are observed in the aromatic region. The methyl ester group of the target compound would exhibit a singlet around 3.8-4.0 ppm. |
| ¹³C NMR | Spectra of related compounds show distinct signals for the carbons of the fused heterocyclic system and any substituents. The ester carbonyl carbon is expected to appear around 160-170 ppm, and the methyl carbon of the ester around 50-55 ppm. |
| Mass Spectrometry (EI) | The mass spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak (M+) would be expected at m/z 176. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route could involve the following conceptual steps:
-
Starting Material: A suitably substituted 2-aminopyridine derivative.
-
Introduction of a three-carbon unit: Reaction with a reagent that can provide the three carbons necessary to form the pyrrole ring with the desired carboxylate functionality at the 3-position. This could be achieved through various condensation and cyclization reactions.
-
Cyclization: Intramolecular cyclization to form the fused 1H-pyrrolo[2,3-b]pyridine ring system.
-
Esterification: If the pyrrole ring is formed with a carboxylic acid at the 3-position, a final esterification step with methanol under acidic conditions would yield the target compound.
Workflow for a Generalized Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core:
References
- 1. ajol.info [ajol.info]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Versatile 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, from cancer to inflammatory disorders and viral infections. This technical guide provides an in-depth exploration of the biological activities associated with this versatile core, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Core Structure and Significance
The 1H-pyrrolo[2,3-b]pyridine scaffold is an aza-analog of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties of the molecule, enhancing its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets. This inherent versatility has been exploited by medicinal chemists to design potent and selective inhibitors for a variety of enzymes, particularly protein kinases.
Caption: General structure of the 1H-pyrrolo[2,3-b]pyridine core.
Anticancer Activity: A Kinase Inhibition Powerhouse
The most extensively studied biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold is its potent anticancer efficacy, primarily driven by its ability to inhibit a diverse range of protein kinases that are crucial for tumor growth, proliferation, and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, compound 4h demonstrated significant inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of breast cancer cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.[1][2][3]
Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of JAKs.[4][5] Specifically, derivatives have been developed as selective inhibitors of JAK1 and JAK3, demonstrating potential as immunomodulators for treating conditions like organ transplant rejection.[4][5][6][7][8]
Caption: Overview of the JAK/STAT signaling pathway and its inhibition.
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a multitude of other kinase targets, including:
-
Traf2 and Nck-interacting kinase (TNIK): Potent inhibitors have been developed with IC50 values below 1 nM, showing promise in the context of colorectal cancer.[9][10]
-
Polo-like kinase 4 (PLK4): This kinase is a key regulator of centriole replication, and its inhibition by 1H-pyrrolo[2,3-b]pyridine analogs presents a therapeutic strategy for cancer.[11]
-
Cyclin-dependent kinase 8 (CDK8): A potent type II CDK8 inhibitor based on this scaffold has been discovered for the treatment of colorectal cancer.[12]
-
ATM (Ataxia-Telangiectasia Mutated): Highly selective ATM inhibitors have been designed, demonstrating synergistic antitumor efficacy when combined with chemotherapy in xenograft models.[13]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): Derivatives have shown potent enzymatic inhibition and anti-proliferative effects against various cancer cell lines.[14]
-
c-Src Kinase: Pyrrolo[2,3-d]pyrimidine derivatives (a related scaffold) have shown selective inhibition of Src, highlighting the potential of the broader pyrrolopyrimidine family.[15]
Summary of Anticancer Activity (Quantitative Data)
| Compound Class | Target Kinase(s) | IC50 Values | Cancer Cell Line(s) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | 4T1 (Breast) | [1][2][3] |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | TNIK | < 1 nM | Colorectal Cancer Cells | [9][10] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 | 1100 nM (initial lead) | - | [4] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | Potent and selective | Hepatic Stellate Cells | [6][8] |
| 3-substituted 1H-pyrrolo[2,3-b]pyridines | MELK | 32 nM | A549, MDA-MB-231, MCF-7 | [14] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | CDK8 | 48.6 nM | Colorectal Cancer Xenografts | [12] |
| Pyrrolo[2,3-d]pyrimidine Derivative | Src | - | U87 (Glioblastoma) | [15] |
Immunomodulatory and Other Activities
Beyond cancer, the 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise in other therapeutic areas:
-
Immunomodulation: As mentioned, JAK inhibitors based on this scaffold have significant immunomodulatory effects, with potential applications in autoimmune diseases and organ transplantation.[4][5][7]
-
Phosphodiesterase 4B (PDE4B) Inhibition: Derivatives have been developed as selective PDE4B inhibitors, which are of interest for treating central nervous system diseases.[16]
-
Human Neutrophil Elastase (HNE) Inhibition: This scaffold has been identified as a new basis for the development of HNE inhibitors.[17]
Antiviral Potential
While less explored than its anticancer properties, the 1H-pyrrolo[2,3-b]pyridine scaffold has also been investigated for its antiviral activity. The general strategies for evaluating antiviral compounds, such as plaque reduction assays and virus yield reduction assays, are applicable to derivatives of this scaffold.[18][19][20][21][22]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. Below are generalized protocols for key assays.
General Workflow for Kinase Inhibitor Screening
Caption: A generalized experimental workflow for the screening and development of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying ADP production.
1. Materials:
- Kinase of interest
- Kinase substrate (peptide or protein)
- ATP
- Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Luminescence-based ADP detection kit (e.g., ADP-Glo™)
- White, opaque 96- or 384-well plates
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Kinase Reaction:
- Add diluted compound or DMSO (vehicle control) to the wells of the plate.
- Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
- Initiate the reaction by adding a mixture of the substrate and ATP.
- Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- ADP Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Data Analysis:
- Measure luminescence using a plate reader.
- Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]
Cytotoxicity Assay (MTT-Based)
This colorimetric assay assesses the effect of a compound on cell viability.[24]
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[25]
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified duration (e.g., 48-72 hours).[25]
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[25][26]
- Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[25][26]
- Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.[25][26]
Antiviral Assay (Virus Yield Reduction Assay)
This assay quantifies the production of infectious virus particles in the presence of a test compound.[18]
1. Materials:
- Host cell line susceptible to the virus
- Virus stock of known titer
- Test compounds
- Cell culture medium
2. Procedure:
- Infection: Seed host cells and, once confluent, infect them with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of the test compound.
- Incubation: Incubate the infected cells for a period sufficient for one round of viral replication.
- Virus Collection: Harvest the cell culture supernatant (for secreted viruses) or the cells themselves (for cell-associated viruses).
- Titer Determination: Determine the titer of the progeny virus in the collected samples using a suitable method, such as a plaque assay or TCID50 (50% tissue culture infectious dose) assay.[18]
- Data Analysis: Compare the virus titers from treated and untreated cells to determine the concentration of the compound that reduces the virus yield by a certain percentage (e.g., EC50 or EC90).
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its proven efficacy as a kinase inhibitor has led to the development of numerous potent anticancer agents, and its therapeutic potential continues to expand into areas such as immunomodulation and antiviral applications. The continued exploration of this scaffold, facilitated by robust and well-defined experimental protocols, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 18. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Promising Therapeutic Potential of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Derivatives: An In-depth Technical Guide to Initial Biological Screening
For Researchers, Scientists, and Drug Development Professionals
The Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the initial biological screening of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a valuable resource for researchers and drug development professionals by detailing experimental protocols, presenting quantitative data in a comparative format, and visualizing key signaling pathways and experimental workflows.
Synthesis Overview
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy is the construction of the pyrrolopyridine core, followed by functionalization at various positions. The specific synthetic routes can be adapted to introduce a diverse range of substituents, allowing for the exploration of structure-activity relationships (SAR).
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 1H-pyrrolo[2,3-b]pyridine derivatives against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4h | 4T1 (Breast) | Not explicitly stated, but inhibited proliferation | [1][2] |
| 4h | MDA-MB-231 (Breast) | Not explicitly stated, but inhibited proliferation | [1] |
| 4h | MCF-7 (Breast) | Not explicitly stated, but inhibited proliferation | [1] |
| 10t | HeLa (Cervical) | 0.12 | [3] |
| 10t | SGC-7901 (Gastric) | 0.15 | [3] |
| 10t | MCF-7 (Breast) | 0.21 | [3] |
| Compound 2 | MCF-7 (Breast) | >10 (less active) | [4] |
| Compound 2 | HCT-116 (Colon) | >10 (less active) | [4] |
| Compound 2 | A549 (Lung) | >10 (less active) | [4] |
| Compound B1 | MDA-MB-468 (Breast) | 0.13 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of test compounds on adherent cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold is also a source of promising antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria. The Kirby-Bauer disk diffusion method is a common initial screening technique, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1H-pyrrolo[2,3-b]pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolopyrimidine Derivatives | S. aureus | 5-6 (mg/mL) | [6] |
| Pyrrolopyrimidine Derivatives | E. coli | 5-6 (mg/mL) | [6] |
| Pyrrolopyrimidine Derivatives | M. luteus | 3-4 (mg/mL) | [6] |
| Compound 9d | S. aureus | 4-10 (µmol/L) | [7] |
| Compound 9d | B. subtilis | 4-10 (µmol/L) | [7] |
| Compound 9d | C. pneumoniae | 4-10 (µmol/L) | [7] |
| Pyrrole derivatives | Various bacteria | 4-256 | [8] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains of interest
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compounds at a known concentration
-
Standard antibiotic disks (positive control)
-
Solvent (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Also, apply a standard antibiotic disk and a solvent control disk.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
Enzyme Inhibition
A significant area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit various protein kinases and other enzymes that are implicated in disease pathogenesis.
Data Presentation: Enzyme Inhibitory Activity
This table summarizes the IC₅₀ values of 1H-pyrrolo[2,3-b]pyridine derivatives against several key enzymes.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2][9] |
| 4h | FGFR2 | 9 | [1][2][9] |
| 4h | FGFR3 | 25 | [1][2][9] |
| 4h | FGFR4 | 712 | [1][2][9] |
| Compound 1 | FGFR1 | 1900 | [1] |
| B-Series Compounds | RSK2 | up to 1.7 | [5] |
| 11h | PDE4B | 110 | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. Specific assay kits and detection methods (e.g., ADP-Glo™, LanthaScreen™) are commercially available and their specific protocols should be followed.[11][12][13][14][15][16][17][18][19][20][21][22]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the kinase assay buffer, the recombinant kinase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these derivatives requires knowledge of the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate key pathways and a general experimental workflow for biological screening.
Signaling Pathway Diagrams
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
Caption: Ribosomal S6 Kinase 2 (RSK2) Signaling Pathway.
Caption: Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway.
Caption: Phosphodiesterase 4B (PDE4B) in cAMP Signaling.
Experimental Workflow Diagram
Caption: General Workflow for Initial Biological Screening.
Conclusion
The this compound framework represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have shown potent activity in anticancer, antimicrobial, and enzyme inhibition screenings. This guide provides a foundational understanding of the initial biological evaluation of these compounds, offering standardized protocols, comparative data, and visual aids to facilitate further research and development in this exciting area of medicinal chemistry. The presented data and methodologies should empower researchers to efficiently screen new derivatives and advance the most promising candidates towards preclinical and clinical development.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. promega.com [promega.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bpsbioscience.com [bpsbioscience.com]
The Versatile Scaffold: A Technical Guide to Library Synthesis Utilizing Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. The strategic design and synthesis of compound libraries around a privileged core scaffold represent a cornerstone of modern drug discovery. Among these, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a particularly fruitful scaffold. This technical guide provides an in-depth exploration of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a versatile starting point for the generation of diverse chemical libraries, with a focus on its application in the discovery of potent kinase inhibitors.
Core Scaffold and its Significance
This compound offers a unique and advantageous starting point for library synthesis. The 7-azaindole core is a bioisostere of indole, a common motif in biologically active natural products and approved drugs. The presence of the nitrogen atom in the pyridine ring can enhance solubility and provide an additional point for hydrogen bonding interactions with biological targets. The methyl ester at the 3-position serves as a convenient handle for facile diversification, primarily through amidation reactions with a wide array of amines. This allows for the systematic exploration of the chemical space around the core, a critical aspect of structure-activity relationship (SAR) studies.
Library Synthesis: A General Workflow
The synthesis of a library of 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives from the methyl ester precursor can be efficiently executed using a parallel synthesis approach. The general workflow involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation with a diverse panel of primary and secondary amines.
Caption: A generalized workflow for the synthesis and screening of a 1H-pyrrolo[2,3-b]pyridine-3-carboxamide library.
Experimental Protocols
Protocol 1: Saponification of this compound
This procedure outlines the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, a crucial intermediate for the subsequent amidation step.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of MeOH or THF and water (e.g., 3:1 v/v), add LiOH (1.5 - 3.0 eq) or NaOH (1.5 - 3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The product can often be used in the next step without further purification.
Protocol 2: Parallel Amide Coupling for Library Synthesis
This protocol describes a general procedure for the parallel synthesis of a 1H-pyrrolo[2,3-b]pyridine-3-carboxamide library using a 96-well plate format.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
A diverse library of primary and secondary amines (pre-dissolved in a suitable solvent like DMF or DMSO)
-
Amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride)
-
Base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
In each well of a 96-well reaction block, dispense a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
To each well, add the corresponding amine from the pre-prepared library (1.1 - 1.5 eq).
-
Add the base, DIPEA or TEA (2.0 - 3.0 eq), to each well.
-
Finally, add the coupling reagent, HATU (1.2 - 1.5 eq) or T3P® (1.5 eq of a 50% solution in EtOAc), to each well.
-
Seal the reaction block and shake at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of a representative subset of wells.
-
Upon completion, the reaction mixtures can be subjected to a high-throughput workup procedure, such as solid-phase extraction (SPE) or a liquid-liquid extraction in the 96-well format.
-
The crude products are then purified using a mass-directed preparative HPLC system to yield the final library of 1H-pyrrolo[2,3-b]pyridine-3-carboxamides.
Data Presentation: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent inhibitors against various kinase targets. The following tables summarize some of the reported biological activities.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | R Group at 3-position | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | [1][2][3] |
| 1 | (structure not specified) | 1900 | - | - | - | [1] |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterase 4B (PDE4B)
| Compound ID | Amide Moiety | PDE4B IC₅₀ (µM) | Selectivity vs PDE4D | Reference |
| 7 | (structure not specified) | 0.48 | - | [4] |
| 11h | 3,3-difluoroazetidine | 0.14 | 6-fold | [4] |
Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase
| Compound ID | Linker and R Group | c-Met IC₅₀ (nM) | Reference |
| 9 | Methylene linker with specific aryl group | 22.8 | [5] |
Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK
| Compound Series | General Structure | TNIK IC₅₀ Range | Reference |
| Various | Substituted 1H-pyrrolo[2,3-b]pyridines | < 1 nM | [6] |
Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of two major signaling pathways that are modulated by these compounds.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
This compound stands out as a highly valuable and versatile scaffold for the synthesis of compound libraries aimed at drug discovery. Its amenability to diversification at the 3-position through robust amidation chemistry allows for the systematic exploration of chemical space and the fine-tuning of biological activity. The demonstrated success of this scaffold in generating potent inhibitors of various kinases, including FGFR, PDE4B, c-Met, and TNIK, underscores its significance in modern medicinal chemistry. This technical guide provides a foundational framework for researchers to leverage this privileged core in their own library synthesis and drug discovery endeavors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 1H-Pyrrolo[2,3-b]pyridine: A Technical Guide to Novel Kinase Inhibitors
For Immediate Release
[City, State] – The relentless pursuit of targeted cancer therapies has unearthed a potent new scaffold in kinase inhibition: 1H-pyrrolo[2,3-b]pyridine. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, mechanism of action, and experimental protocols surrounding this promising class of compounds. By providing a consolidated resource of quantitative data, detailed methodologies, and clear visualizations of the associated signaling pathways, this document aims to accelerate further research and development in this critical area of oncology.
The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has demonstrated remarkable versatility and efficacy in targeting a range of protein kinases implicated in tumorigenesis and other diseases. Recent breakthroughs have highlighted its potential in inhibiting key players in cancer progression, including Traf2 and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, Janus Kinase 1 (JAK1), and Fibroblast Growth Factor Receptors (FGFRs).
Quantitative Analysis of Inhibitor Potency
A systematic review of recent literature reveals the significant inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized below for a selection of lead compounds.
| Target Kinase | Compound/Derivative | IC50 (nM) | Reference |
| TNIK | Lead Compounds | < 1 | [1][2] |
| CDK8 | Compound 22 | 48.6 | [3][4] |
| ATM | Compound 25a | - | [5][6] |
| JAK1 | (S,S)-enantiomer of 31g (38a) | - | [7] |
| FGFR1 | Compound 4h | 7 | [8] |
| FGFR2 | Compound 4h | 9 | [8] |
| FGFR3 | Compound 4h | 25 | [8] |
| FGFR4 | Compound 4h | 712 | [8] |
Note: IC50 values for some compounds were not explicitly stated in the abstracts and would require full-text access for detailed reporting.
Visualizing the Path to Discovery and Action
To elucidate the intricate processes involved in the development and mechanism of these inhibitors, the following diagrams illustrate the typical drug discovery workflow and the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-based compounds.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Pyrrolo[2,3-b]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key cellular signaling proteins. This technical guide provides an in-depth exploration of the mechanism of action of this important class of compounds, with a focus on their interactions with various protein kinases and their impact on downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Kinase Inhibition Profile of Pyrrolo[2,3-b]pyridine Compounds
The primary mechanism of action for many biologically active pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction and are frequently dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The pyrrolo[2,3-b]pyridine core serves as a versatile scaffold for designing inhibitors that target the ATP-binding pocket of these kinases.
Below are tables summarizing the inhibitory activities (IC50 values) of representative pyrrolo[2,3-b]pyridine compounds against a range of important kinase targets.
Table 1: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1][2] |
| 1 | 1900 | - | - | - | [1] |
Table 2: Inhibitory Activity against Glycogen Synthase Kinase-3β (GSK-3β)
| Compound | GSK-3β IC50 (nM) | Reference |
| 41 | 0.22 | [3] |
| 46 | 0.26 | [3] |
| 54 | 0.24 | [3] |
| S01 | 0.35 | [4][5] |
Table 3: Inhibitory Activity against Traf2 and Nck-interacting kinase (TNIK)
| Compound Series | TNIK IC50 Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 nM | [6][7] |
| Thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives | pIC50: 7.37 to 9.92 | [8] |
Table 4: Inhibitory Activity against V600E B-RAF
| Compound | V600E B-RAF IC50 (µM) | Reference |
| 34e | 0.085 | [9] |
| 35 | 0.080 | [9] |
Table 5: Inhibitory Activity against Cyclin-Dependent Kinase 8 (CDK8)
| Compound | CDK8 IC50 (nM) | Reference |
| 22 | 48.6 | [10][11] |
| H1 | 35.2 | [10] |
| 46 | 57 | [12] |
Table 6: Inhibitory Activity against c-Met
| Compound | c-Met IC50 (nM) | Reference |
| 34 | 1.68 | [13] |
Table 7: Inhibitory Activity against Phosphodiesterase 4B (PDE4B)
| Compound | PDE4B IC50 (µM) | Reference |
| 7 | 0.48 | [14] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 0.11 - 1.1 | [14] |
Table 8: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogues
| Cell Line | Activity Range (µM) | Reference |
| A549, HeLa, MDA MB-231 | 0.12 - 9.84 | [15] |
Modulation of Key Signaling Pathways
The inhibition of specific kinases by pyrrolo[2,3-b]pyridine compounds leads to the modulation of critical downstream signaling pathways, ultimately affecting cellular processes such as proliferation, survival, and differentiation.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger several downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. Pyrrolo[2,3-b]pyridine-based FGFR inhibitors block the autophosphorylation of the receptor, thereby inhibiting these downstream signals.[1]
GSK-3β Signaling in Alzheimer's Disease
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease. It contributes to the hyperphosphorylation of the tau protein, a hallmark of the disease, and is involved in the production of amyloid-β peptides. Pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors can reduce tau phosphorylation and potentially ameliorate the cognitive decline associated with Alzheimer's.[3]
TNIK and Wnt/β-catenin Signaling in Cancer
Traf2 and Nck-interacting kinase (TNIK) is a key regulator of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. TNIK phosphorylates T-cell factor 4 (TCF4), a downstream effector of the Wnt pathway, leading to the transcription of genes that promote cell proliferation. Pyrrolo[2,3-b]pyridine inhibitors of TNIK can block this process and inhibit cancer cell growth.
Experimental Protocols
To facilitate further research and validation of pyrrolo[2,3-b]pyridine compounds, this section provides detailed methodologies for key experiments.
General Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (pyrrolo[2,3-b]pyridine derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a control (0% inhibition) and wells without enzyme as a background control.
-
Add 5 µL of a solution containing the FGFR1 enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Example: MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity of a test compound.
Materials:
-
Cancer cell line (e.g., A549, HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrrolo[2,3-b]pyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Western Blotting for Phospho-Protein Analysis (Example: p-GSK-3β)
This protocol is used to detect the phosphorylation status of a target protein as a measure of kinase inhibitor activity in a cellular context.
Materials:
-
Cell line (e.g., SH-SY5Y)
-
Test compound (pyrrolo[2,3-b]pyridine derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-GSK-3β (Ser9), rabbit anti-total GSK-3β, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., β-actin) to confirm equal protein loading.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold represents a highly valuable framework for the development of potent and selective kinase inhibitors. The diverse range of kinases targeted by these compounds highlights their broad therapeutic potential across multiple disease areas, including oncology, neurodegenerative disorders, and inflammatory diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working with this important class of molecules. A thorough understanding of their mechanism of action, coupled with robust experimental validation, will be crucial for the continued success of pyrrolo[2,3-b]pyridine-based drug discovery programs.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hinge-binding motif in numerous kinase inhibitors.[1][2][3] This structural feature allows derivatives of this core to form crucial hydrogen bonds within the ATP-binding site of a wide range of kinases, leading to their inhibition.[1][2] Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate serves as a key intermediate and a foundational structure for the development of more complex and potent kinase inhibitors. This document provides an overview of the application of 1H-pyrrolo[2,3-b]pyridine derivatives in kinase inhibition assays, including quantitative data for representative compounds, detailed experimental protocols for common assay formats, and visual representations of relevant signaling pathways and experimental workflows.
Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. These include Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and TRAF2- and NCK-interacting kinase (TNIK).
Data Presentation
The following table summarizes the in vitro kinase inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives from published studies. It is important to note that these are derivatives and not the parent compound, this compound, illustrating the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 4h | FGFR1 | 7 | Not Specified | [4] |
| FGFR2 | 9 | Not Specified | [4] | |
| FGFR3 | 25 | Not Specified | [4] | |
| FGFR4 | 712 | Not Specified | [4] | |
| Compound 14c | JAK3 | Potent (exact value not stated) | Not Specified | [5][6] |
| Unnamed Series | TNIK | < 1 | Not Specified | [7] |
Experimental Protocols
Several robust and high-throughput compatible assay formats are available to determine the inhibitory activity of compounds like this compound and its derivatives against target kinases. Below are detailed protocols for three widely used methods: Homogeneous Time-Resolved Fluorescence (HTRF®), LanthaScreen® TR-FRET, and ADP-Glo™ Luminescence assays.
Protocol 1: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) is a versatile TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology used for detecting molecular interactions and is well-suited for kinase activity bioassays.[8]
Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
HTRF® Kinase Assay Buffer
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665)
-
EDTA solution to stop the reaction
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in HTRF® Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (prepared in Kinase Assay Buffer).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated substrate (prepared in Kinase Assay Buffer).
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding 10 µL of HTRF® detection buffer containing EDTA, Eu3+-cryptate labeled anti-phospho-antibody, and SA-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF® ratio (665 nm / 620 nm) * 10,000 is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: LanthaScreen® TR-FRET Kinase Assay
The LanthaScreen® assay is another TR-FRET-based platform for measuring kinase activity, often used for inhibitor screening and characterization.[9][10][11]
Principle: This assay typically uses a terbium-labeled anti-phospho-specific antibody (donor) and a fluorescein-labeled substrate (acceptor). Phosphorylation of the substrate by the kinase allows the antibody to bind, bringing the terbium and fluorescein into proximity and generating a FRET signal.
Materials:
-
Kinase of interest (e.g., GST-tagged)
-
Fluorescein-labeled substrate
-
ATP
-
Test compound
-
LanthaScreen® Kinase Buffer
-
Terbium-labeled anti-phospho-specific antibody
-
EDTA solution
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compound in 100% DMSO. Create an intermediate dilution in the LanthaScreen® Kinase Buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the intermediate compound dilution to the assay plate.
-
Add 5 µL of a 2X kinase and 2X fluorescein-labeled substrate mixture.
-
Allow a 15-minute pre-incubation at room temperature.
-
Start the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate for at least 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader configured for LanthaScreen® (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Determine the percent inhibition and calculate the IC50 value as described for the HTRF® assay.
-
Protocol 3: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12] It is a universal assay applicable to virtually any kinase.[13][12]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[13][12]
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
ATP
-
Test compound
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer.
-
Kinase Reaction:
-
Set up the kinase reaction in a white assay plate. A typical reaction volume is 5-25 µL.
-
Combine the kinase, substrate, ATP, and test compound in the kinase reaction buffer.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 25 µL for a 25 µL reaction).
-
Mix and incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent that is twice the initial kinase reaction volume (e.g., 50 µL for a 25 µL reaction).
-
Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced.
-
Calculate the percent inhibition based on controls and determine the IC50 value.
-
Visualizations
Experimental Workflow Diagram
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
Application Notes and Protocols: Leveraging Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to indole allows it to mimic this key biological motif while offering unique physicochemical properties. Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate serves as a versatile starting material for the synthesis of a diverse array of derivatives, enabling comprehensive Structure-Activity Relationship (SAR) studies. These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for utilizing this compound in SAR-driven drug discovery projects targeting various disease areas, including oncology and inflammation.[1][2]
Key Applications in SAR Studies
The 7-azaindole core is a cornerstone in the development of targeted therapies.[1] Derivatives of this compound have been successfully employed to probe the chemical space around various biological targets, leading to the discovery of potent and selective inhibitors.
1. Kinase Inhibitors:
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. SAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives have led to the identification of potent FGFR inhibitors.[3][4] Optimization of substituents on the pyrrolo-pyridine core resulted in compounds with nanomolar IC50 values and high ligand efficiency.[3]
-
Janus Kinase (JAK) Inhibitors: JAKs are critical mediators of cytokine signaling and are attractive targets for autoimmune diseases and cancer.[5][6] SAR exploration, including modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring, has yielded potent and selective JAK3 inhibitors.[6][7]
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is a key driver in many cancers. Hydrazone derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated, with SAR studies guiding the optimization of their anti-proliferative activity.[8]
-
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM kinase is a central player in the DNA damage response. Rational design and systematic structural optimization of 1H-pyrrolo[2,3-b]pyridine derivatives have produced highly selective and orally bioavailable ATM inhibitors with synergistic antitumor activity when combined with chemotherapy.[9]
2. Phosphodiesterase 4B (PDE4B) Inhibitors:
PDE4B is a key enzyme in the inflammatory cascade, making it a target for inflammatory diseases. A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors. SAR studies focusing on the amide portion of the molecule were crucial in identifying compounds with improved activity and selectivity over other PDE4 isoforms.[10]
3. Cytotoxic Agents:
Derivatives of 7-azaindole have demonstrated significant cytotoxic potential against various cancer cell lines.[11] For instance, meriolins, which are synthetic hybrids containing the 7-azaindole scaffold, are potent inducers of apoptosis in leukemia and lymphoma cells.[11]
Data Presentation: Quantitative SAR Data
The following tables summarize the structure-activity relationship data for various series of 1H-pyrrolo[2,3-b]pyridine derivatives against different biological targets.
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors [3]
| Compound | R Group | FGFR1 IC50 (nM) |
| 1 | H | >2000 |
| 4h | 3,5-dimethoxyphenyl | 7 |
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK3 Inhibitors [6]
| Compound | R Group at C4-position | JAK3 IC50 (nM) |
| 6 | Methoxy | >1000 |
| 14c | Cyclohexylamino | 1.9 |
Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors [10]
| Compound | Amide Substituent | PDE4B IC50 (µM) |
| 11a | Cyclopropyl | 1.1 |
| 11h | 3,3-difluoroazetidine | 0.14 |
Table 4: SAR of 1H-pyrrolo[2,3-b]pyridine Hydrazone Derivatives as c-Met Kinase Inhibitors [8]
| Compound | Phenyl Hydrazone Substituent | c-Met IC50 (µM) |
| 7a | Unsubstituted | >10 |
| 7c | 4-Chloro | 0.506 |
Experimental Protocols
Detailed methodologies for the synthesis of derivatives and key biological assays are provided below.
Protocol 1: General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)[3]
This protocol describes the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives via an initial reaction with a substituted aldehyde followed by a reduction.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Substituted benzaldehyde (e.g., m-dimethoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Acetonitrile
-
Triethylsilane
-
Trifluoroacetic acid
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Procedure:
Step 1: Aldehyde Condensation
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using 5% MeOH in DCM as the eluent to obtain the intermediate compound.
Step 2: Reduction
-
Dissolve the intermediate from Step 1 in acetonitrile.
-
Add triethylsilane and trifluoroacetic acid.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the final product.
Protocol 2: In Vitro Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK3, c-Met)
-
ATP
-
Substrate peptide
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the inhibitor compound solution (or DMSO for control).
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)[12]
This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Workflow Diagram
Caption: General workflow for SAR studies using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Proliferation Assays for Novel Pyrrolo[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery and development.[1] Pyrrolo[2,3-b]pyridine derivatives have emerged as a promising class of compounds, often investigated for their role as kinase inhibitors in various signaling pathways crucial for cell proliferation.[2][3][4][5] Abnormal activation of these pathways is a hallmark of many cancers, making targeted inhibition an attractive therapeutic strategy.[2][3] This document provides detailed protocols for assessing the anti-proliferative effects of novel pyrrolo[2,3-b]pyridine derivatives using common cell-based assays.
Cytotoxicity and cell proliferation assays are fundamental tools for this purpose.[6] They provide quantitative data on how a compound affects cellular health, metabolic activity, and the ability of cells to divide.[6][7] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[8][9] This value is critical for comparing the potency of different derivatives and selecting promising candidates for further development.[1][8]
Here, we detail the protocols for two widely used and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the BrdU assay, which directly quantifies DNA synthesis during cell proliferation.[7][10]
Data Presentation: Summarizing Anti-Proliferative Activity
Quantitative data from proliferation assays should be presented clearly to facilitate comparison between compounds and cell lines. The IC50 value is the standard metric for quantifying the potency of a compound.[11] Data are typically presented as the mean ± standard deviation from multiple independent experiments.[1]
Table 1: Anti-proliferative Activity (IC50 in µM) of Novel Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Derivative Name/Structure | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | PC-3 (Prostate Cancer) |
| PYR-001 | [Specify Derivative 1] | 8.5 ± 0.7 | 12.3 ± 1.1 | 10.1 ± 0.9 | 15.4 ± 1.5 |
| PYR-002 | [Specify Derivative 2] | 15.2 ± 1.3 | 25.8 ± 2.2 | 21.5 ± 1.8 | 30.1 ± 2.5 |
| PYR-003 | [Specify Derivative 3] | 5.1 ± 0.4 | 7.9 ± 0.6 | 6.4 ± 0.5 | 9.8 ± 0.8 |
| Control | Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.2 |
Experimental Workflow and Signaling
A typical experimental workflow for assessing the anti-proliferative effects of novel compounds involves several key stages, from initial cell culture to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Breast Cancer Cell Lines: A Review of Preclinical Research
Introduction:
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology. While specific research on Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate in breast cancer cell lines is not extensively documented in publicly available literature, a significant body of research exists for various derivatives of this core structure. These derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in a range of breast cancer cell lines, including triple-negative (MDA-MB-231) and estrogen receptor-positive (MCF-7) models. This document provides an overview of the application of these derivatives, summarizing key findings and providing standardized protocols for their evaluation.
The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in breast cancer pathogenesis, such as the PI3K/AKT/mTOR and FGFR pathways.[1][2][3] Inhibition of these pathways leads to downstream effects on cell cycle progression, apoptosis, and cell migration.
Data Presentation
The following tables summarize the reported in vitro efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives against common breast cancer cell lines.
Table 1: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Breast Cancer Cell Lines
| Compound ID | Breast Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| FD2054 | MCF-7 | Not specified | PI3K inhibitor | [1][2] |
| FD2078 | MCF-7 | Not specified | PI3K inhibitor | [1][2] |
| FD2054 | MDA-MB-231 | Not specified | PI3K inhibitor | [1][2] |
| FD2078 | MDA-MB-231 | Not specified | PI3K inhibitor | [1][2] |
| 7-AID | MCF-7 | 14.12 | DDX3 inhibitor | [4] |
| 7-AID | MDA-MB-231 | 12.69 | DDX3 inhibitor | [4] |
| Compound 4h | MDA-MB-231 | Not specified (inhibition at 10 µM) | FGFR inhibitor | [3] |
| Compound 4h | MCF-7 | Not specified (inhibition at 10 µM) | FGFR inhibitor | [3] |
| Compound 16h | MDA-MB-231 | 0.109 - 0.245 | MELK inhibitor | [5] |
| Compound 16h | MCF-7 | 0.109 - 0.245 | MELK inhibitor | [5] |
Table 2: Apoptotic and Cell Cycle Effects of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Breast Cancer Cell Line | Effect | Assay | Reference |
| FD2054 | MCF-7, MDA-MB-231 | Induced apoptosis | Not specified | [1] |
| FD2078 | MCF-7, MDA-MB-231 | Induced apoptosis | Not specified | [1] |
| 7-AID | HeLa (as a model) | G2/M phase arrest, Apoptosis | Flow Cytometry, DAPI staining | [4] |
| Compound 4h | 4T1 (mouse breast cancer) | Induced apoptosis | Not specified | [3] |
| Compound 16h | A549 (lung cancer model) | G0/G1 phase arrest, Apoptosis | Flow Cytometry | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of 1H-pyrrolo[2,3-b]pyridine derivatives on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects early and late apoptotic cells.
-
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Test compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
-
Materials:
-
Breast cancer cell lines
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
The following diagrams illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow.
Caption: Inhibition of the PI3K/AKT signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: General experimental workflow for evaluating the anticancer effects of the compounds.
References
- 1. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a Key Intermediate in Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a versatile intermediate in the synthesis of a variety of potent enzyme inhibitors. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Introduction
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been successfully employed in the design of inhibitors for a range of kinases and other enzymes. Its unique electronic properties and ability to form crucial hydrogen bond interactions with protein active sites make it an attractive starting point for drug discovery. This compound serves as a readily modifiable building block for the synthesis of diverse inhibitor libraries, particularly for targets such as Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Traf2- and NCK-interacting kinase (TNIK).
Chemical Properties of the Intermediate
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 808137-94-2 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Synthesis of the Intermediate
The synthesis of this compound can be achieved through a multi-step process starting from 7-azaindole. The key steps involve the formation of the carboxylic acid followed by esterification.
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This protocol is adapted from a method involving the oxidation of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.
Step 1: Synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Step 2: Oxidation to 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
Dissolve (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol in dichloromethane.
-
Heat the solution to 50 °C.
-
Add potassium permanganate (KMnO₄) in a molar ratio of 12:15 ((1H-pyrrolo[2,3-b]pyridin-3-yl)methanol to KMnO₄).
-
Stir the reaction mixture vigorously for 3 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization to obtain 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.[1]
Expected Yield: 94.3% with a purity of 99.3%.[1]
Experimental Protocol: Esterification to this compound
This is a general procedure for the esterification of a pyridine carboxylic acid.
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess methanol by distillation.
-
The resulting methyl ester can be recovered by distillation under reduced pressure.
Application in Inhibitor Synthesis
This compound is a versatile starting material for the synthesis of various inhibitors. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the pyrrolo[2,3-b]pyridine core can be further functionalized.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: General workflow for FGFR inhibitor synthesis.
This protocol describes a general method for the synthesis of FGFR inhibitors from a substituted 1H-pyrrolo[2,3-b]pyridine.
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, add an R-substituted aldehyde.
-
Heat the reaction mixture to 50 °C and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
-
Dissolve the intermediate in a suitable solvent and treat with a reducing agent such as triethylsilane and trifluoroacetic acid.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, perform a standard workup and purification to obtain the final FGFR inhibitor.
| Compound | Yield (%) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | Not Specified | 7 | 9 | 25 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2]
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP) and is a target for anti-inflammatory drugs. Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have shown potent and selective PDE4B inhibitory activity.
Caption: PDE4B Signaling Pathway and Inhibition.
Caption: General workflow for PDE4B inhibitor synthesis.
This protocol outlines the synthesis of PDE4B inhibitors starting from a 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate.
-
Perform a Chan-Lam coupling of the starting pyrrolopyridine with an appropriate aryl boronic acid in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base.
-
Monitor the reaction by TLC. Upon completion, perform a standard workup and purify the product to obtain the coupled intermediate.
-
Hydrolyze the ester group of the intermediate via saponification using a base like sodium hydroxide (NaOH) in a mixture of methanol and water.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter and dry the carboxylic acid intermediate.
-
Couple the carboxylic acid with a variety of amines using a peptide coupling agent such as T3P in the presence of a base like DIPEA.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the final PDE4B inhibitors.
| Compound | Yield (%) | PDE4B IC₅₀ (μM) |
| 11a | Not Specified | 0.63 |
| 11c | Not Specified | 0.6 |
| 11h | Not Specified | 0.14 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[3]
Traf2- and NCK-interacting kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often dysregulated in cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for TNIK inhibitors.
Caption: TNIK in the Wnt Signaling Pathway and Inhibition.
Caption: General workflow for TNIK inhibitor synthesis.
The synthesis of potent TNIK inhibitors often involves the functionalization of the 1H-pyrrolo[2,3-b]pyridine core through various coupling reactions.
-
Start with an appropriately substituted 1H-pyrrolo[2,3-b]pyridine, which may require separate synthesis.
-
Perform a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce desired aryl or heteroaryl moieties at specific positions of the pyrrolopyridine ring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform a standard workup and purify the intermediate by column chromatography.
-
If necessary, perform additional synthetic steps, such as deprotection or further functional group transformations, to arrive at the final TNIK inhibitor.
-
Purify the final product by chromatography or recrystallization.
| Compound | TNIK IC₅₀ (nM) |
| Series of compounds | < 1 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[4][5]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of potent and selective inhibitors targeting key enzymes in cellular signaling pathways. The protocols and data presented here provide a foundation for researchers in drug discovery and medicinal chemistry to utilize this scaffold in the development of novel therapeutics for cancer and inflammatory diseases. The adaptability of the 7-azaindole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved efficacy and pharmacokinetic properties.
References
- 1. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3 [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring can modulate physicochemical properties and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[1] Consequently, 7-azaindole derivatives have garnered significant attention, particularly as kinase inhibitors. This document provides a detailed protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a class of compounds with demonstrated biological activities, including potential as phosphodiesterase 4B (PDE4B) inhibitors.[2]
The general synthetic strategy involves the preparation of the key intermediate, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, followed by amide bond formation with a variety of amines. This protocol will detail the synthesis of the carboxylic acid precursor and provide methodologies for the subsequent amide coupling reactions using common and efficient coupling reagents.
Synthetic Workflow Overview
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides can be conceptually divided into two main stages: the formation of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core and the subsequent amide coupling with a desired amine.
Figure 1: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
This protocol describes a two-step synthesis of the key carboxylic acid intermediate starting from commercially available 7-azaindole.
Step 1a: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This step involves the esterification of 7-azaindole at the 2-position. A common method is the reaction with ethyl glyoxalate.
-
Reagents and Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Ethyl glyoxalate (50% solution in toluene)
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine in toluene, add ethyl glyoxalate and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
-
Step 1b: Hydrolysis to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Distilled water
-
Filter paper
-
-
Procedure:
-
Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.[2]
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Remove the organic solvent under reduced pressure.
-
Dilute the residue with water and acidify to approximately pH 3-4 with hydrochloric acid.
-
The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides via Amide Coupling
This section details two common methods for the amide coupling of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with various primary and secondary amines.
Method A: T3P® (Propylphosphonic Anhydride) Mediated Coupling
T3P® is a mild and efficient coupling reagent that often results in high yields and clean reactions.[2]
-
Reagents and Materials:
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Amine (primary or secondary)
-
T3P® (50% solution in a suitable solvent like ethyl acetate or DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., dichloromethane/methanol or ethyl acetate/hexanes)
-
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and the desired amine in anhydrous DMF, add DIPEA.
-
Add the T3P® solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring its progress by TLC.[2]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
-
Method B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Mediated Coupling
HATU is another widely used and highly effective peptide coupling reagent, particularly for challenging couplings.
-
Reagents and Materials:
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate or other suitable extraction solvent
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents
-
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA or TEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture and continue stirring at room temperature until the reaction is complete as indicated by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Representative Amide Coupling Reactions
The following tables summarize the synthesis of various 1H-pyrrolo[2,3-b]pyridine-2-carboxamides using the protocols described above. Please note that yields are highly dependent on the specific amine and reaction conditions.
Table 1: Synthesis of N-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Aniline | T3P® | DIPEA | DMF | 75-85 |
| 2 | 4-Fluoroaniline | HATU | DIPEA | DMF | 80-90 |
| 3 | 3-Chloroaniline | T3P® | DIPEA | DMF | 70-80 |
| 4 | 4-Methoxyaniline | HATU | TEA | CH₂Cl₂ | 82-92 |
| 5 | 2-Methylaniline | T3P® | DIPEA | DMF | 65-75 |
Table 2: Synthesis of N-Alkyl/Cycloalkyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzylamine | T3P® | DIPEA | DMF | 85-95 |
| 2 | Cyclopropylamine | HATU | DIPEA | DMF | 78-88 |
| 3 | Piperidine | T3P® | DIPEA | DMF | 80-90 |
| 4 | Morpholine | HATU | TEA | CH₂Cl₂ | 88-98 |
| 5 | (R)-(-)-1-Aminoindan | T3P® | DIPEA | DMF | 70-80 |
Visualization of Amide Coupling Mechanism
The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide activator as an example, which proceeds through an O-acylisourea intermediate. The mechanisms for T3P and HATU involve the formation of different activated species but follow the same general principle of activating the carboxylic acid for nucleophilic attack by the amine.
Figure 2: Generalized pathway for amide bond formation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The two-step synthesis of the carboxylic acid intermediate followed by robust amide coupling procedures offers a versatile route to a wide array of derivatives for applications in drug discovery and medicinal chemistry. The choice of coupling reagent and reaction conditions can be optimized based on the specific amine substrate to achieve high yields and purity.
References
Application Notes and Protocols: Developing Cell Migration Assays for 1H-pyrrolo[2,3-b]pyridine Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous compounds investigated as potent inhibitors of various protein kinases. These kinases, such as Fibroblast Growth Factor Receptors (FGFRs), I-kappa-B kinase (IKK), and Colony-Stimulating Factor 1 Receptor (CSF1R), are often implicated in signaling pathways that drive cell proliferation and migration.[1][2][3][4] Abnormal activation of these pathways is a hallmark of many cancers, contributing to tumor growth and metastasis.[2] Consequently, evaluating the effect of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors on cell migration is a critical step in their preclinical assessment.
These application notes provide detailed protocols for three widely adopted in vitro cell migration assays: the Wound Healing (Scratch) Assay, the Transwell (Boyden Chamber) Assay, and the 3D Spheroid Invasion Assay. Each assay offers unique insights into the anti-migratory potential of candidate inhibitors.
Selecting the Appropriate Cell Migration Assay
The choice of assay depends on the specific scientific question being addressed.
-
Wound Healing (Scratch) Assay: Ideal for studying collective, directional cell migration in a two-dimensional (2D) context. It is a simple, cost-effective method for initial screening and observing changes in cell sheet movement.[5][6]
-
Transwell (Boyden Chamber) Assay: Best suited for quantifying chemotaxis—cell migration in response to a chemical gradient. This assay assesses the ability of individual cells to migrate through a porous membrane.[7][8]
-
3D Spheroid Invasion Assay: Offers a more physiologically relevant model by assessing cell invasion from a three-dimensional (3D) tumor spheroid into a surrounding extracellular matrix (ECM). This assay recapitulates aspects of tumor cell invasion in vivo.[9][10]
Experimental Workflow
The general workflow for evaluating a 1H-pyrrolo[2,3-b]pyridine inhibitor involves selecting a suitable cell line, performing the chosen migration assay with appropriate controls, and quantifying the results.
Caption: General workflow for assessing inhibitor effects on cell migration.
Detailed Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This protocol is adapted from established methods for assessing 2D cell migration.[5][11][12]
Materials:
-
Selected cancer cell line
-
12-well or 24-well tissue culture plates
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 200 µL or 1 mL pipette tips
-
1H-pyrrolo[2,3-b]pyridine inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer (95-100%) within 24-48 hours.[11]
-
Creating the Wound: Once the monolayer is confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[11] For consistency, a second scratch perpendicular to the first can be made to create a cross.[5][12]
-
Washing: Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[11][13]
-
Inhibitor Treatment: Add fresh culture medium containing the desired concentration of the 1H-pyrrolo[2,3-b]pyridine inhibitor or vehicle control to the respective wells.
-
Image Acquisition: Immediately after treatment, capture images of the scratch in designated regions of each well (Time 0). Use a phase-contrast microscope at 4x or 10x magnification.[12]
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same regions at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[12]
-
Data Analysis: Measure the width or area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the Time 0 image.
Protocol 2: Transwell (Boyden Chamber) Assay
This protocol outlines the steps for a chemotactic migration assay.[7][8][14]
Materials:
-
24-well plates with Transwell inserts (typically 8 µm pore size)
-
Selected cancer cell line
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
1H-pyrrolo[2,3-b]pyridine inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.2% Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[8]
-
Chamber Setup: Add 600 µL of culture medium containing the chemoattractant to the lower chamber of the 24-well plate.[8]
-
Inhibitor Treatment: Add the 1H-pyrrolo[2,3-b]pyridine inhibitor or vehicle control to both the upper and lower chambers to ensure a consistent concentration gradient is not solely due to the inhibitor.
-
Cell Seeding: Gently add 100-200 µL of the cell suspension (containing 1 x 10⁴ to 2 x 10⁴ cells) to the upper chamber of the Transwell insert.[8]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell line's migratory capacity (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[8][14]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10-15 minutes. Stain the cells with 0.2% Crystal Violet for 5-20 minutes.[8][14]
-
Image and Quantify: Wash the inserts with water and allow them to dry. Take images of the stained cells under a microscope and count the number of migrated cells in several random fields of view.
Protocol 3: 3D Spheroid Invasion Assay
This protocol provides a method for assessing cell invasion in a more complex, 3D environment.[9][15]
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Selected cancer cell line
-
Standard cell culture medium
-
Basement Membrane Extract (BME) or similar ECM (e.g., Matrigel, Collagen I)
-
1H-pyrrolo[2,3-b]pyridine inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Procedure:
-
Spheroid Formation: Prepare a single-cell suspension. Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well plate. Centrifuge the plate at low speed (e.g., 200 x g for 3 minutes) to facilitate cell aggregation. Incubate at 37°C for 48-72 hours to allow for the formation of compact spheroids.[9]
-
Matrix Embedding: Cool the plate on ice. Carefully remove a portion of the medium from each well and add 50 µL of ice-cold BME/ECM solution containing the desired concentration of the inhibitor or vehicle control.[9]
-
Matrix Polymerization: Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center. Transfer the plate to a 37°C incubator for 1 hour to allow the matrix to solidify.[9]
-
Incubation and Treatment: After polymerization, add 100 µL of warm culture medium (also containing the inhibitor or vehicle) to each well.[9]
-
Image Acquisition: Capture a brightfield image of each spheroid immediately after adding the medium (Time 0).
-
Time-Lapse Imaging: Continue to incubate the plate and capture images every 24 hours for 3-6 days.[9]
-
Data Analysis: Measure the total area occupied by the spheroid and the invading cells at each time point. Quantify invasion by subtracting the area of the spheroid core (from the Time 0 image) from the total area at subsequent time points.
Data Presentation
Quantitative data from migration and invasion assays should be summarized to compare the efficacy of different inhibitor concentrations.
Table 1: Sample Data Summary for a 1H-pyrrolo[2,3-b]pyridine Inhibitor (Compound X)
| Assay Type | Cell Line | Inhibitor Conc. (µM) | Endpoint Measurement (Mean ± SD) | % Inhibition of Migration/Invasion |
| Wound Healing | 4T1 | Vehicle (DMSO) | 95.2 ± 4.5 % Closure @ 24h | 0% (Control) |
| Compound X (0.1) | 68.3 ± 5.1 % Closure @ 24h | 28.2% | ||
| Compound X (1.0) | 35.1 ± 3.9 % Closure @ 24h | 63.1% | ||
| Compound X (10.0) | 12.5 ± 2.8 % Closure @ 24h | 86.9% | ||
| Transwell | MDA-MB-231 | Vehicle (DMSO) | 210 ± 25 Migrated Cells/Field | 0% (Control) |
| Compound X (0.1) | 145 ± 18 Migrated Cells/Field | 31.0% | ||
| Compound X (1.0) | 72 ± 11 Migrated Cells/Field | 65.7% | ||
| Compound X (10.0) | 25 ± 6 Migrated Cells/Field | 88.1% | ||
| 3D Spheroid | HT-1080 | Vehicle (DMSO) | 1.8 ± 0.2 mm² Invasion Area @ 72h | 0% (Control) |
| Compound X (0.1) | 1.3 ± 0.3 mm² Invasion Area @ 72h | 27.8% | ||
| Compound X (1.0) | 0.6 ± 0.1 mm² Invasion Area @ 72h | 66.7% | ||
| Compound X (10.0) | 0.2 ± 0.05 mm² Invasion Area @ 72h | 88.9% |
Signaling Pathway Context
1H-pyrrolo[2,3-b]pyridine inhibitors often target kinases that are upstream regulators of key migration pathways. For example, inhibitors of FGFR can block downstream signaling through the PI3K-Akt and RAS-MEK-ERK pathways, which are crucial for cell motility and survival.[2]
Caption: Inhibition of the FGFR signaling pathway by a test compound.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Wound healing assay - Wikipedia [en.wikipedia.org]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a versatile heterocyclic compound that serves as a valuable starting fragment in fragment-based drug design (FBDD). Its rigid bicyclic 7-azaindole core is a known hinge-binder for many kinases, making it an attractive scaffold for the development of potent and selective inhibitors.[1][2][3] The pyrrolopyridine scaffold is present in approved anticancer drugs like Vemurafenib and Pexidartinib.[4] This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow, targeting protein kinases.
The low molecular weight and high ligand efficiency of the 1H-pyrrolo[2,3-b]pyridine core make it an ideal starting point for FBDD campaigns.[2] Fragment-based approaches are a powerful strategy in drug discovery for identifying low-affinity, but highly efficient, binders that can be optimized into potent lead compounds.[5]
Key Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold, for which this compound is a key synthetic intermediate, has been successfully employed to develop inhibitors for a range of protein kinases and other therapeutic targets:
-
Focal Adhesion Kinase (FAK): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a hinge-binding fragment for FAK, a non-receptor tyrosine kinase involved in cancer progression.[1][3]
-
Fibroblast Growth Factor Receptor (FGFR): Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against FGFRs, which are implicated in various cancers.[2][6]
-
Glycogen Synthase Kinase 3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent GSK-3β inhibitors for the potential treatment of Alzheimer's disease.
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective PDE4B inhibitors with potential applications in CNS diseases.[7]
-
Other Kinases: This versatile scaffold has also been utilized to generate inhibitors for TNIK, RSK2, JAK3, and c-Met, demonstrating its broad applicability in kinase inhibitor discovery.[4][8][9]
Fragment-Based Drug Design Workflow
A typical FBDD campaign using this compound as a starting point would follow the workflow illustrated below. This process begins with the screening of a fragment library containing the core scaffold to identify initial hits, followed by chemical elaboration of the fragment to improve potency and selectivity.
References
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Troubleshooting Guides
Low or No Yield of 7-Azaindole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a common method for preparing the 7-azaindole core, but the electron-deficient nature of the pyridine ring can present challenges.
Question: My Fischer indole synthesis of the 7-azaindole precursor is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
Answer:
Failure or low yield in the Fischer indole synthesis of 7-azaindoles can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃) are typically required, but the optimal catalyst and concentration often need to be determined empirically.
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to undesired cleavage. Conversely, strongly electron-withdrawing groups can deactivate the ring, hindering the cyclization.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the key[1][1]-sigmatropic rearrangement.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed, but prolonged heating can lead to decomposition. Careful optimization of temperature and reaction time is necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in 7-azaindole synthesis.
Inefficient Introduction of the Carboxylate Group at C3
Once the 7-azaindole core is synthesized, the next challenge is the regioselective introduction of the methyl carboxylate group at the 3-position.
Question: I am struggling to introduce the methyl carboxylate group at the 3-position of my 7-azaindole. What methods are effective and what are the potential pitfalls?
Answer:
Direct carboxylation at the C3 position of 7-azaindole can be challenging. A common and effective strategy is a two-step process involving formylation followed by oxidation and esterification.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position. Common issues include:
-
Low Reactivity: The 7-azaindole ring may be less reactive than indole. Ensure anhydrous conditions and use a sufficient excess of the Vilsmeier reagent (POCl₃/DMF).
-
Side Reactions: Overheating can lead to the formation of byproducts. Maintain careful temperature control.
-
-
Oxidation and Esterification: The resulting 7-azaindole-3-carbaldehyde can be oxidized to the carboxylic acid and then esterified.
-
Choice of Oxidant: Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the heterocyclic ring.
-
Esterification Conditions: Standard Fischer esterification conditions (methanol with an acid catalyst) are usually effective. Ensure the reaction goes to completion to maximize yield.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic route for this compound?
A1: A robust and frequently employed method is a multi-step synthesis starting from a suitable pyridine derivative. A common approach involves:
-
Synthesis of the 7-Azaindole Core: The Bartoli indole synthesis or a palladium-catalyzed cross-coupling reaction are often preferred for their generally higher yields and milder conditions compared to the classical Fischer indole synthesis for this specific scaffold.
-
Formylation at the C3 Position: The synthesized 7-azaindole is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the desired position.
-
Oxidation and Esterification: The resulting aldehyde is oxidized to the carboxylic acid, followed by esterification with methanol to yield the final product.
Q2: How can I improve the regioselectivity of the initial cyclization to favor the 7-azaindole isomer?
A2: The regioselectivity is highly dependent on the chosen synthetic route.
-
In the Bartoli indole synthesis , the position of the nitro group on the starting pyridine derivative dictates the final regiochemistry.
-
In palladium-catalyzed methods , the position of the halide and amino groups on the pyridine starting material will determine the cyclization outcome. Careful selection of starting materials is key.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
-
Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high purity material.
Data Presentation
Table 1: Comparison of Yields for 7-Azaindole Synthesis via Different Methods
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Bartoli Synthesis | 2-Nitropyridine derivative + Vinyl Grignard | 7-Azaindole derivative | 40-60% | [General literature yields] |
| Fischer Indole Synthesis | 2-Hydrazinopyridine + Ketone/Aldehyde | 7-Azaindole derivative | 20-50% | [General literature yields] |
| Palladium-catalyzed Cross-Coupling | 2-Amino-3-halopyridine + Alkyne | 7-Azaindole derivative | 60-85% | [General literature yields] |
| Madelung Synthesis | N-acyl-2-aminopicoline | 7-Azaindole | 30-50% |
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole via Palladium-Catalyzed Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-3-iodopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add degassed solvent (e.g., DMF or acetonitrile) followed by a terminal alkyne (1.2 eq) and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 7-Azaindole
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) with stirring.
-
Reaction: To the prepared Vilsmeier reagent, add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., NaOH or K₂CO₃ solution) until the pH is basic.
-
Purification: Collect the precipitated product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Technical Support Center: Purification of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Purification Issues
Effective purification of this compound is crucial for obtaining accurate experimental results. Below is a guide to address common challenges encountered during the purification process.
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of Product | Incomplete Elution from Chromatography Column: The chosen solvent system may be too non-polar to elute the product. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. |
| Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Deactivate the silica gel by pre-treating it with a base such as triethylamine. A small percentage of triethylamine (0.1-1%) can also be added to the mobile phase. | |
| Precipitation of Product on the Column: The product may not be soluble in the initial mobile phase, causing it to precipitate at the top of the column. | Load the sample onto the column using a "dry loading" technique. Pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column. | |
| Co-elution of Impurities | Inadequate Separation by TLC: The chosen solvent system may not be optimal for separating the product from impurities. | Screen a variety of solvent systems with different polarities. Common systems for similar compounds include ethyl acetate/hexane, dichloromethane/methanol, and acetone/dichloromethane. |
| Presence of Isomeric Impurities: Synthesis of the 7-azaindole core can sometimes result in the formation of regioisomers which may have similar polarities. | Consider using a different purification technique such as preparative HPLC with a C18 column and a water/acetonitrile gradient, which can offer better resolution for closely related compounds. | |
| Unreacted Starting Materials: Depending on the synthetic route, starting materials such as substituted pyridines or pyrazoles may persist in the crude product. | Review the polarity of the starting materials and adjust the solvent gradient to ensure they are either washed out early or retained on the column. | |
| Peak Tailing in Chromatography | Interaction with Acidic Silica Gel: The basic nitrogen on the pyridine ring can interact with acidic sites on the silica gel, leading to poor peak shape. | Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to mask the acidic silanol groups. |
| Overloading of the Column: Applying too much sample can lead to band broadening and tailing. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product is an Oil Instead of a Solid | Presence of Residual Solvent: Trace amounts of high-boiling solvents from the purification can prevent crystallization. | Dry the product under high vacuum for an extended period. Gentle heating may also help if the compound is thermally stable. |
| Amorphous Solid or Polymorphism: The product may exist in an amorphous state or as a different crystalline form. | Attempt recrystallization from a variety of solvents or solvent mixtures. Seeding with a previously obtained crystal can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently employed purification methods for this compound and its analogues are silica gel column chromatography and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is also utilized.
Q2: What are some recommended solvent systems for silica gel column chromatography?
A2: Based on the purification of structurally similar 7-azaindole derivatives, effective solvent systems include gradients of ethyl acetate in hexane or dichloromethane in methanol. The optimal ratio will depend on the specific impurity profile of your crude material and should be determined by thin-layer chromatography (TLC) beforehand.
Q3: My compound appears to be streaking on the TLC plate. What could be the cause?
A3: Streaking on TLC plates is often due to the interaction of the basic pyridine nitrogen with the acidic silica gel. To resolve this, you can add a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your developing solvent.
Q4: What are some suitable solvents for recrystallizing this compound?
A4: For related 7-azaindole compounds, ethanol has been used successfully for recrystallization. Other potential solvent systems to explore include ethyl acetate/hexane or methanol/water mixtures. The ideal solvent or solvent pair will be one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q5: I am still unable to achieve the desired purity. What other options do I have?
A5: If standard column chromatography and recrystallization are insufficient, preparative HPLC is a powerful alternative. A reversed-phase C18 column with a mobile phase gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid, can provide excellent separation of closely related impurities.
Experimental Protocols
While a specific, validated protocol for the purification of this compound is not widely published, the following general procedures for column chromatography and recrystallization can be adapted.
General Protocol for Silica Gel Column Chromatography:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of ethyl acetate/hexane). The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary. Carefully apply the sample to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
General Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Silica Gel Column Chromatography | >95% | 60-90% | Yield is highly dependent on the initial purity of the crude material and the separation from impurities. |
| Recrystallization | >98% | 70-95% (of the material being recrystallized) | Best for removing small amounts of impurities from an already relatively pure product. |
| Preparative HPLC | >99% | 50-80% | Can result in lower yields due to the smaller scale and potential for product loss during fraction collection and solvent removal. |
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the purification process.
addressing solubility issues of 1H-pyrrolo[2,3-b]pyridine-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do many of my 1H-pyrrolo[2,3-b]pyridine-based inhibitors exhibit poor aqueous solubility?
A1: The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a largely aromatic and hydrophobic scaffold. Poor aqueous solubility is a common issue for many kinase inhibitors and is often attributed to:
-
High Lipophilicity: The molecule's tendency to be more soluble in lipids than in water (high LogP value).
-
Crystalline Structure: A stable crystalline lattice requires significant energy to break apart, which hinders dissolution. Many poorly soluble drugs are described as "brick-dust" molecules due to their high melting points and strong crystal lattice energy.[1]
-
Molecular Weight: Larger molecules often have lower solubility.
Q2: What are the initial steps I should take to troubleshoot the solubility of a new inhibitor for in vitro screening?
A2: For initial in vitro assays, the goal is often to achieve a sufficient concentration in an aqueous buffer system.
-
Co-Solvent Screening: The most common first step is to create a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[2] Be mindful of the final DMSO concentration, as it can affect assay performance.
-
pH Adjustment: The 1H-pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen.[3][4] Therefore, solubility is often pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 4-5) can protonate the pyridine nitrogen, forming a more soluble salt in situ.[4][5]
Q3: My inhibitor precipitates when I dilute my DMSO stock into the aqueous assay buffer. What can I do?
A3: This indicates that the compound has reached its solubility limit in the final buffer. Consider these options:
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6]
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[7][8] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing solubility.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[7][8]
Q4: I am planning in vivo studies. What are more advanced, long-term strategies to improve the solubility and bioavailability of my lead compound?
A4: For preclinical and clinical development, more robust formulation strategies are required to ensure adequate absorption and exposure.
-
Salt Formation: Creating a stable salt form of your inhibitor is a highly effective method.[5][10] Since the core structure is basic, you can form salts with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate). This is a common strategy to improve the solubility and dissolution rate of basic drugs.[5][10]
-
Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that converts to the active form in vivo.[11] Attaching a polar, water-soluble moiety (like a phosphate group) can dramatically increase aqueous solubility for administration, after which enzymes in the body cleave it off to release the active inhibitor.[11][12][13]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which significantly enhances the dissolution rate according to the Noyes-Whitney equation.[1][14][15] Nanosuspensions are colloidal dispersions of the pure drug, stabilized by surfactants or polymers, and can be used for oral or parenteral administration.[14][15][16]
-
Amorphous Solid Dispersions: This involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level.[1][8] This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state that has greater solubility and a faster dissolution rate.[17]
Q5: I tried to improve solubility by adding a polar group (e.g., morpholine) to the 1H-pyrrolo[2,3-b]pyridine scaffold, and while solubility increased, the inhibitor's activity decreased significantly. Why did this happen?
A5: This is a common challenge in medicinal chemistry. The structural modification, while successful in increasing hydrophilicity, likely interfered with the key binding interactions between the inhibitor and its target kinase. A study on thieno[2,3-b]pyridines found that substituting the core sulfur with a nitrogen to create a 1H-pyrrolo[2,3-b]pyridine and adding a morpholine group increased water solubility by three orders of magnitude but severely diminished anticancer efficacy.[18] Similarly, another study noted that introducing hydrophilic groups to a 1H-pyrrolo[2,3-b]pyridine derivative lowered its activity.[19] This underscores the delicate balance between optimizing physicochemical properties like solubility and maintaining pharmacological potency.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for common experiments to assess and improve the solubility of your inhibitors.
Guide 1: Initial Solubility Assessment
A crucial first step is to quantify the solubility of your compound. This workflow outlines the process.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
identifying and minimizing off-target effects of pyrrolo[2,3-b]pyridine kinase inhibitors
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine kinase inhibitors. Below you will find troubleshooting guides and frequently asked questions to help you identify and minimize off-target effects in your experiments, ensuring data integrity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for off-target effects with pyrrolo[2,3-b]pyridine kinase inhibitors?
A1: The pyrrolo[2,3-b]pyridine scaffold is designed to mimic the adenine ring of ATP, targeting the highly conserved ATP-binding pocket of kinases.[1][2] This structural mimicry is a primary reason for potential off-target effects, as the inhibitor can bind to multiple kinases beyond the intended target.[1] The degree of off-target activity depends on the specific substitutions on the pyrrolo[2,3-b]pyridine core, which can be modified to enhance selectivity.[2]
Q2: How can I determine if the observed cellular phenotype is a result of on-target or off-target inhibition?
A2: Distinguishing between on-target and off-target effects is a critical aspect of kinase inhibitor studies.[3] Several strategies can be employed:
-
Perform rescue experiments: If the observed phenotype is due to on-target activity, it should be reversible by expressing a drug-resistant mutant of the target kinase. If the phenotype persists, it is likely an off-target effect.[1][4]
-
Titrate the inhibitor: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target. Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[3]
Q3: My inhibitor is potent in biochemical assays but less effective in cell-based assays. What could be the cause?
A3: This is a common issue that can arise from several factors:
-
Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
High intracellular ATP concentration: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency.
-
Inhibitor efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Inhibitor metabolism: The inhibitor could be rapidly metabolized into inactive forms within the cell.
Q4: What is a kinase selectivity profile and why is it important?
A4: A kinase selectivity profile is a comprehensive assessment of an inhibitor's activity against a broad panel of kinases, often representing the entire human kinome.[5] This profiling is crucial for:
-
Identifying off-targets: It directly reveals which other kinases are inhibited by the compound.[4][5]
-
Understanding potential side effects: Off-target inhibition can lead to unwanted cellular effects or toxicity.[6]
-
Guiding lead optimization: The selectivity data can inform medicinal chemistry efforts to design more specific inhibitors.[2]
-
Re-purposing opportunities: Unexpected off-target activities could suggest new therapeutic applications for the inhibitor.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your research, presented in a question-and-answer format.
Issue 1: Inconsistent IC50 values between experimental runs.
-
Question: I am observing significant variability in the IC50 values for my pyrrolo[2,3-b]pyridine inhibitor in my kinase assays. What are the potential causes?
-
Answer: Poor reproducibility of IC50 values is a common problem and can stem from several factors:
-
Reagent Variability:
-
Enzyme Purity and Activity: Ensure you are using a highly pure kinase preparation. The specific activity of the enzyme can also vary between batches, so it's crucial to qualify each new lot.
-
ATP Concentration: Since many inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value. It is recommended to use an ATP concentration at or near the Km value for the specific kinase.[8]
-
Substrate Quality: The purity and concentration of the substrate peptide or protein are important.
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds for too long (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions where substrate conversion is typically below 20%.
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved. Poor solubility can lead to inaccurate concentrations.[8]
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate model for fitting your dose-response curves.
-
-
Issue 2: Unexpected cytotoxicity observed in cell-based assays.
-
Question: My inhibitor is showing significant cytotoxicity in my cell lines at concentrations where I expect to see specific on-target inhibition. How can I determine if this is an on-target or off-target effect?
-
Answer: Distinguishing between on-target and off-target cytotoxicity is critical. Here's a troubleshooting workflow:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your cells at the concentrations causing cytotoxicity. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[9][10][11]
-
Perform a Rescue Experiment: Introduce a known drug-resistant mutant of your target kinase into the cell line. If the cells remain sensitive to your inhibitor, the cytotoxicity is likely due to off-target effects.[1]
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a well-characterized, selective inhibitor of your target kinase that has a different chemical scaffold. If this second inhibitor does not produce the same cytotoxic effect at equivalent on-target inhibition levels, your original inhibitor's cytotoxicity is likely off-target.[1]
-
Broad Kinase Profiling: Screen your inhibitor against a large kinase panel. This may reveal potent inhibition of kinases essential for cell survival, explaining the cytotoxic effect.[4]
-
Issue 3: Difficulty confirming target engagement in intact cells.
-
Question: I have good biochemical data for my inhibitor, but I'm struggling to confirm that it's binding to my target protein in a cellular context. What techniques can I use?
-
Answer: Confirming target engagement in living cells is a crucial step.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]
-
Principle of CETSA: CETSA is based on the principle that when a ligand (your inhibitor) binds to its target protein, it stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature.[11][12]
-
How it works: You treat cells with your inhibitor or a vehicle control, heat the cell lysates to various temperatures, and then quantify the amount of the target protein that remains soluble at each temperature (usually by Western blot). A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[4]
-
Advantages: CETSA directly measures the physical interaction between the inhibitor and its target in a physiological context, without the need for modifying the inhibitor or the target protein.[9][10]
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Pyrrolo[2,3-b]pyridine Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target | 12 | 99% | Expected on-target activity |
| Off-Target Kinase A | 180 | 82% | 15-fold less potent than the primary target |
| Off-Target Kinase B | 950 | 58% | Potential for off-target effects at higher concentrations |
| Off-Target Kinase C | >10,000 | <10% | Likely not a significant off-target |
Table 2: Comparison of Inhibitor Potency in Biochemical vs. Cellular Assays
| Compound ID | Biochemical IC50 (nM) | Cellular EC50 (nM) | Potency Shift (Cellular/Biochemical) |
| Pyrrolo-Inhibitor-01 | 15 | 350 | 23.3 |
| Pyrrolo-Inhibitor-02 | 28 | 980 | 35.0 |
| Control Inhibitor | 10 | 50 | 5.0 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases using a luminescence-based assay that measures ATP consumption.
-
Assay Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The less ADP produced in the presence of the inhibitor, the more potent the inhibition.[4]
-
Materials:
-
Purified recombinant kinases (a panel covering different families of the kinome)
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor at various concentrations
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
Microplate reader for luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute the inhibitor solutions to a 4X final concentration in 1X kinase buffer.
-
In a 384-well plate, add 5 µL of the 4X inhibitor solution. For positive controls (no inhibition), add 5 µL of buffer with DMSO.
-
Add 10 µL of a 2X kinase solution to all wells except the negative controls (background). For negative controls, add 10 µL of 1X kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a 4X substrate/ATP solution to all wells. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range.[8]
-
Stop the kinase reaction and measure the amount of ADP produced using the detection kit according to the manufacturer's instructions.[4]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow to confirm target engagement in intact cells.
-
Principle: Drug binding to a target protein increases its thermal stability. This change in stability is detected by heating cell lysates and quantifying the amount of soluble protein remaining.[11]
-
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating block for temperature gradient
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control at the desired concentration for a specific time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Heating: Aliquot the cell lysate into PCR tubes and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool the samples at room temperature for 3 minutes.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[4]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.[4]
-
Data Plotting: Quantify the band intensities from the Western blot. Plot the amount of soluble protein against the temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.[4]
-
Mandatory Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
overcoming synthetic challenges in the functionalization of the pyrrolo[2,3-b]pyridine ring
Welcome to the technical support center for the synthetic functionalization of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of the 7-azaindole ring system.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Direct Arylation)
Question: My Suzuki-Miyaura coupling reaction with a halogenated 7-azaindole is failing or giving very low yields. What are the common causes?
Answer: Low yields in Suzuki couplings involving 7-azaindole are frequently due to catalyst inhibition or poor reaction setup. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Here are several troubleshooting steps:
-
Catalyst and Ligand Choice: Standard catalysts may be inefficient. Consider using palladium precatalysts with sterically hindered biarylphosphine ligands like SPhos or XPhos. These ligands form bulky complexes around the palladium center, which can prevent inhibition by the pyridine nitrogen.[1][2]
-
Base Selection: The choice of base is critical. Strong bases can lead to side reactions. A milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective and reproducible than stronger options.[1][2][3] Ensure the base is finely ground and anhydrous if required by the protocol.
-
Solvent and Degassing: Ensure your reaction solvent (e.g., dioxane, toluene/water mixtures) is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[4] Purging the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst is crucial.[4]
-
N-H Acidity: The pyrrole N-H is acidic and can interfere with the reaction. While many protocols now exist for unprotected azaindoles, N-protection (e.g., with SEM, TIPS, or tosyl groups) can sometimes improve yields by preventing deprotonation or unwanted coordination.[5][6]
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to the formation of inactive boroxines. Use fresh, high-quality boronic acid or consider converting it to a more stable trifluoroborate or pinacol ester derivative.
Question: I am attempting a direct C-H arylation on the 7-azaindole core, but I am getting a mixture of C-2 and C-3 isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in direct C-H arylations of 7-azaindole is a common challenge. The outcome is highly dependent on the reaction conditions and the substitution pattern on the azaindole core.
-
N-Substitution: The group on the pyrrole nitrogen (N-1) plays a significant role. An N-methyl group often directs arylation to the C-2 position.[7][8][9] In contrast, protecting groups like SEM can sometimes lead to mixtures.[7]
-
Reaction Conditions: For C-2 arylation, a common system involves a Pd(OAc)₂ catalyst with a phosphine ligand (like PPh₃) and an oxidant such as Na₂S₂O₈ in an acidic medium (AcOH).[7][8]
-
N-Oxide Strategy: For selective functionalization of the pyridine ring (C-4, C-5, C-6), an N-oxide activation strategy can be employed. The N-oxide directs arylation to the azine ring, after which the oxygen can be removed.[1]
Category 2: Halogenation and Metalation
Question: How can I selectively introduce an iodine atom at the C-3 position of 7-azaindole?
Answer: The C-3 position of the 7-azaindole ring is electron-rich and generally the most reactive site for electrophilic aromatic substitution.[10] For selective C-3 iodination, N-Iodosuccinimide (NIS) is the reagent of choice. The reaction is typically performed in a polar aprotic solvent like DMF at room temperature.[6][11] If the N-H is unprotected, treatment with a base like potassium hydroxide prior to adding the iodinating agent can facilitate the reaction.[12]
Question: My directed ortho-metalation (DoM) is not proceeding regioselectively. How can I control whether lithiation occurs at C-2 or C-6?
Answer: Regioselectivity in the metalation of 7-azaindole is controlled by the choice of the Directed Metalation Group (DMG) on the nitrogen atoms.
-
For C-2 Functionalization: A DMG placed at the N-1 position will direct metalation to the C-2 position. A common and effective DMG is a carbamoyl group. Treatment of the N-1 carbamoyl-7-azaindole with a strong base like LDA will selectively deprotonate the C-2 position.[13][14]
-
For C-6 Functionalization: To functionalize the C-6 position, the DMG must be placed on the pyridine nitrogen (N-7). An N-7 carbamoyl group directs metalation selectively to C-6.[13][14]
-
The "DMG Dance": A powerful strategy involves installing a carbamoyl group at N-7, performing the C-6 metalation/functionalization, and then inducing a "dance" or migration of the carbamoyl group from N-7 to N-1. This then allows for a subsequent C-2 functionalization, providing a route to 2,6-disubstituted 7-azaindoles.[13][14]
Data Summary Tables
Table 1: Representative Conditions for Pd-Catalyzed C-2 Direct Arylation
Data synthesized from multiple sources.[7][8][9]
| Substrate | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|---|---|---|
| N-Methyl-7-azaindole | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂S₂O₈ | AcOH | RT | 85 |
| N-Methyl-7-azaindole | 4-MeO-PhB(OH)₂ | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂S₂O₈ | AcOH | RT | 82 |
| N-Methyl-7-azaindole | 4-F-PhB(OH)₂ | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂S₂O₈ | AcOH | RT | 78 |
| N-Methyl-7-azaindole | 2-Me-PhB(OH)₂ | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂S₂O₈ | AcOH | RT | 70 |
Table 2: Conditions for Suzuki-Miyaura Cross-Coupling on Halogenated 7-Azaindoles
Data synthesized from multiple sources.[1][11]
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3-Iodo-6-chloro-7-azaindole (N-PMB) | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/EtOH | 60 | 85 |
| 3-Iodo-6-chloro-7-azaindole (N-PMB) | 4-MeO-PhB(OH)₂ | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/EtOH | 60 | 93 |
| 5-Bromo-3-iodo-7-azaindole (N-Ts) | Arylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 |
| 5-Bromo-7-azaindole | N-Me-pyrazole-Bpin | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | ~80 |
Visualized Workflows and Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1H-pyrrolo[2,3-b]pyridine derivatives?
A1: The most prevalent methods for synthesizing the 1H-pyrrolo[2,3-b]pyridine core include modifications of classical indole syntheses such as the Fischer, Madelung, and Bartoli syntheses.[1] Each method has its advantages and is suited for different substitution patterns and starting materials.
Q2: Why are my reaction yields for the synthesis of 7-azaindoles consistently low?
A2: Low yields are a common issue in 7-azaindole synthesis, often due to the electron-deficient nature of the pyridine ring, which can hinder key cyclization steps.[2] Other contributing factors include suboptimal reaction conditions (temperature, catalyst, reaction time), instability of reactants or intermediates, and the presence of interfering functional groups.[2] Careful optimization of reaction parameters is crucial for improving yields.
Q3: What are some common side reactions observed during the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives?
A3: Side reactions can significantly impact the yield and purity of the desired product. In the Fischer indole synthesis, for instance, common side reactions can include aldol condensation of the ketone or aldehyde starting material under acidic conditions.[2] In other cases, harsh reaction conditions, such as high temperatures and strong acids, can lead to the decomposition of starting materials or the desired product, resulting in tar formation.[2]
Q4: How can I improve the success rate of my Fischer indole synthesis for 7-azaindoles?
A4: The success of a Fischer indole synthesis for 7-azaindoles is highly dependent on the choice of acid catalyst and the electronic properties of the starting pyridylhydrazine.[2] Using a pyridylhydrazine with electron-donating groups can increase the nucleophilicity of the pyridine ring and facilitate the key[2][2]-sigmatropic rearrangement.[2] Screening different Brønsted and Lewis acids is also recommended to find the optimal catalyst for your specific substrates.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Issue 1: Low to No Product Formation in Fischer Indole Synthesis
| Potential Cause | Suggested Solution |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical. Systematically screen both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.[2] Polyphosphoric acid (PPA) is often an effective choice. |
| Unfavorable Electronic Effects | The electron-deficient nature of the pyridine ring can hinder the reaction. If possible, start with a pyridylhydrazine that has an electron-donating group (e.g., methoxy) on the pyridine ring to enhance its nucleophilicity.[2] |
| Suboptimal Reaction Temperature | The reaction often requires elevated temperatures. However, excessively high temperatures can cause decomposition. Monitor the reaction by TLC and optimize the temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. |
| Poor Quality Starting Materials | Impurities in the pyridylhydrazine or carbonyl compound can lead to side reactions. Ensure the purity of your starting materials by using freshly purified reagents. |
Issue 2: Low Yield in Madelung Synthesis
| Potential Cause | Suggested Solution |
| Insufficiently Strong Base | The Madelung synthesis requires a strong base for the intramolecular cyclization of N-phenylamides. Traditional conditions use sodium or potassium alkoxides at high temperatures (200-400 °C).[3] |
| Harsh Reaction Conditions | The high temperatures required can lead to decomposition. Consider using milder conditions, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) as the base in a solvent like tetrahydrofuran (THF), which can allow the reaction to proceed at lower temperatures (-20 to 25 °C).[3] |
| Poorly Suited Substrate | The traditional Madelung synthesis is often limited to the preparation of 2-alkynylindoles. For other substitution patterns, consider alternative synthetic routes. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 1: Fischer Indole Synthesis of a 4-Azaindole Derivative with Various Starting Materials
| Starting Hydrazine | Carbonyl Compound | Acid Catalyst | Reaction Conditions | Product | Yield (%) |
| 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | H₂SO₄ (4 wt% aq.) | Reflux, 2 h | 5-Methoxy-2-propyl-4-azaindole | 80 |
| 6-Methoxypyrid-3-ylhydrazine | Cyclohexanone | H₂SO₄ (4 wt% aq.) | Not specified | 5-Methoxy-1,2,3,4-tetrahydro-carbazole | 75 |
Table 2: Madelung Synthesis of 7-Azaindole Derivatives with Different Bases
| Starting Material | Base | Temperature | Product | Yield (%) |
| N-Benzoyl-o-toluidine | Sodium Ethoxide | High Temperature | 2-Phenylindole | Moderate |
| Amidine Derivative | Sodium N-methylanilide | ~200 °C | 7-Azaindole | 80 |
| N-acyl-o-toluidine | n-BuLi or LDA | -20 to 25 °C | Substituted Indole | Improved |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole
Materials:
-
6-Methoxypyrid-3-ylhydrazine
-
Valeraldehyde
-
Sulfuric acid (H₂SO₄), 4 wt% aqueous solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.
-
Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product.
Protocol 2: Madelung Synthesis of 7-Azaindole (Lorenz Modification)
Materials:
-
Amidine derived from 2-amino-3-picoline and N-methylformanilide
-
Sodium N-methylanilide
-
N-methylaniline
Procedure:
-
Reaction Setup: In a reaction vessel suitable for high temperatures, add the amidine starting material.
-
Addition of Base and Solvent: Add sodium N-methylanilide as the base and N-methylaniline as the solvent.
-
Heating: Heat the reaction mixture to approximately 200 °C.
-
Reaction Time: Maintain the reaction at this temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC).
-
Workup and Purification: After the reaction is complete, cool the mixture and perform a suitable workup and purification procedure to isolate the 7-azaindole product.
Mandatory Visualizations
Signaling Pathways
// Nodes FGF [label="FGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellResponse [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold]; Azaindole [label="1H-pyrrolo[2,3-b]pyridine\nDerivatives (Inhibitor)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> CellResponse;
FGFR -> PLCg; PLCg -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; DAG -> PKC; PKC -> CellResponse;
FGFR -> PI3K; PI3K -> AKT; AKT -> CellResponse;
Azaindole -> FGFR [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } DOT Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.
// Nodes GPCR [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription\n(Anti-inflammatory)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold]; PDE4B [label="PDE4B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Azaindole [label="1H-pyrrolo[2,3-b]pyridine\nDerivatives (Inhibitor)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GPCR -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> GeneTranscription;
cAMP -> PDE4B [style=dashed]; PDE4B -> AMP [label="Hydrolyzes cAMP to"];
Azaindole -> PDE4B [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } DOT Caption: PDE4B Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.
Experimental Workflow and Troubleshooting
// Nodes Start [label="Low Yield or No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCatalyst [label="Optimize Acid Catalyst\n(Type and Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Optimize Reaction\nTemperature and Time", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Evaluate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; InertAtmosphere [label="Use Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeByproducts [label="Analyze Byproducts (TLC/LC-MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideReactions [label="Address Side Reactions\n(e.g., Aldol Condensation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decomposition [label="Address Decomposition\n(Lower Temp, Milder Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; CheckPurity -> OptimizeCatalyst; OptimizeCatalyst -> OptimizeTemp; OptimizeTemp -> CheckSolvent; CheckSolvent -> InertAtmosphere; InertAtmosphere -> AnalyzeByproducts; AnalyzeByproducts -> SideReactions [label="Side Products\nObserved"]; AnalyzeByproducts -> Decomposition [label="Tar/Decomposition\nObserved"]; AnalyzeByproducts -> Success [label="Clean Reaction,\nLow Conversion"]; SideReactions -> OptimizeCatalyst; Decomposition -> OptimizeTemp; } DOT Caption: Troubleshooting Workflow for Low Yield in 1H-pyrrolo[2,3-b]pyridine Synthesis.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Cell-Based Assays with Pyrrolo[2,3-b]pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor reproducibility in cell-based assays involving pyrrolo[2,3-b]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are pyrrolo[2,3-b]pyridines and what are their common biological targets?
A1: Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of heterocyclic organic compounds.[1] Their structure is a key scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] These compounds are known to interact with a variety of biological targets, frequently acting as kinase inhibitors.[1][2] Common targets include Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4][5][6][7][8] Abnormal activation of these kinase signaling pathways is implicated in various cancers and inflammatory diseases, making pyrrolo[2,3-b]pyridines attractive therapeutic candidates.[4][5][7]
Q2: Why am I observing high variability between replicate wells in my cell viability assay when using a pyrrolo[2,3-b]pyridine derivative?
A2: High variability between replicates is a common issue in cell-based assays and can stem from several factors.[9][10] When working with pyrrolo[2,3-b]pyridines, compound precipitation is a primary suspect due to their generally low aqueous solubility.[11][12] Inconsistent cell seeding, edge effects in multi-well plates, and pipetting errors can also contribute significantly to variability.[13][14] It is also important to ensure that the compound concentration is not on a steep part of the dose-response curve, where small variations in concentration can lead to large changes in the biological response.
Q3: My pyrrolo[2,3-b]pyridine compound seems to be precipitating in the cell culture medium. How can I address this?
A3: Compound precipitation is a frequent cause of poor reproducibility.[15][16] Pyrrolo[2,3-b]pyridines can be poorly soluble in aqueous solutions like cell culture media.[11][12] To address this, consider the following:
-
Optimize Solvent and Stock Concentration: Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high stock concentration.
-
Serial Dilution: Perform serial dilutions of your stock solution in pre-warmed (37°C) culture media rather than adding a small volume of concentrated stock directly to a large volume of media.[17]
-
Gentle Mixing: Add the compound dropwise while gently vortexing the media to facilitate even dispersion.[17]
-
Solubility Testing: Determine the maximum soluble concentration of your compound in the specific cell culture medium you are using before running the full assay.
Q4: I'm seeing a weak or no signal in my luciferase reporter assay after treating with my pyrrolo[2,3-b]pyridine. What are the possible causes?
A4: A weak or absent signal in a luciferase reporter assay can be due to several factors.[9][18] These include:
-
Compound Interference: The pyrrolo[2,3-b]pyridine itself might be inhibiting the luciferase enzyme.
-
Low Transfection Efficiency: Ensure optimal transfection conditions for your specific cell line.[9]
-
Reagent Quality: Use fresh, properly stored luciferase reagents.[9]
-
Cell Viability: Your compound may be causing significant cell death, leading to a reduced number of viable cells to produce the reporter signal. It is advisable to run a parallel cytotoxicity assay.
-
Weak Promoter: The promoter driving luciferase expression may be weak.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Inhibition Assays
Symptoms: You are performing an in vitro kinase inhibition assay with a pyrrolo[2,3-b]pyridine derivative and observe significant variation in the calculated IC50 values between experiments.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Pyrrolo[2,3-b]pyridines may degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles. | Prepare fresh compound dilutions for each experiment. Store stock solutions in small aliquots at -80°C and protect from light. |
| ATP Concentration | If your compound is an ATP-competitive inhibitor, variations in the ATP concentration in your assay will directly impact the apparent IC50 value. | Use a consistent and well-characterized source of ATP. Ensure accurate and reproducible pipetting of the ATP solution. |
| Enzyme Activity | The activity of the recombinant kinase can vary between batches or with storage time. | Aliquot and store the kinase at -80°C. Avoid repeated freeze-thaw cycles. Perform a quality control check on each new batch of enzyme. |
| Incubation Time | The IC50 value can be dependent on the pre-incubation time of the compound with the kinase before the addition of substrate. | Standardize the pre-incubation time across all experiments. |
Issue 2: High Background Signal in Cell-Based Assays
Symptoms: You are observing a high background signal in your assay (e.g., fluorescence, luminescence), which reduces the dynamic range and sensitivity.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Autoflorescence/Autoluminescence | The pyrrolo[2,3-b]pyridine itself may possess intrinsic fluorescent or luminescent properties at the wavelengths used for detection. | Run a control plate with the compound in cell-free media to quantify its intrinsic signal. Subtract this background from your experimental wells. |
| Media Components | Phenol red and other components in cell culture media can contribute to background fluorescence. | Use phenol red-free media for the assay. |
| Plate Type | The type of microplate can influence background signal. | For luminescence assays, use white-walled plates to maximize signal. For fluorescence assays, use black-walled plates to minimize background and well-to-well crosstalk.[10] |
| Cellular Autofluorescence | Cells naturally fluoresce, and this can increase with stress or cell death. | Include wells with untreated cells to determine the baseline cellular autofluorescence. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of a pyrrolo[2,3-b]pyridine compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pyrrolo[2,3-b]pyridine compound
-
DMSO (analytical grade)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare a stock solution of the pyrrolo[2,3-b]pyridine in DMSO. b. Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. c. Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 20 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C, 5% CO2. c. Carefully remove the medium. d. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method for determining the IC50 value of a pyrrolo[2,3-b]pyridine against a target kinase using a luminescence-based ADP detection assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyrrolo[2,3-b]pyridine compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction: a. Add kinase, substrate, and assay buffer to the wells of a 384-well plate. b. Add the serially diluted pyrrolo[2,3-b]pyridine compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: a. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2] b. Incubate for 30 minutes at room temperature.[2]
-
Data Acquisition: a. Measure the luminescence using a plate reader.[2] b. Calculate the percent inhibition for each compound concentration relative to the controls. c. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A generalized workflow for cell-based assays with pyrrolo[2,3-b]pyridines.
Caption: A troubleshooting decision tree for poor reproducibility in cell-based assays.
Caption: Simplified signaling pathways commonly targeted by pyrrolo[2,3-b]pyridine kinase inhibitors.
References
- 1. ajol.info [ajol.info]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]
- 12. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing the Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the investigation of the metabolic stability of 1H-pyrrolo[2,3-b]pyridine drug candidates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vitro metabolic stability experiments.
Issue 1: Rapid Disappearance of the Test Compound in Microsomal Stability Assays
Q1: My 1H-pyrrolo[2,3-b]pyridine analog shows very high clearance and is almost completely gone by the first time point in my human liver microsomal (HLM) stability assay. What are the initial troubleshooting steps?
A1: High initial clearance can be due to several factors. The first step is to determine if the loss is due to enzymatic metabolism or other factors. This can be achieved by including proper controls in your experiment:
-
-NADPH Control: Run the incubation without the cofactor NADPH. Since cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism in microsomes, are NADPH-dependent, a significant reduction in compound loss in the absence of NADPH points towards CYP-mediated metabolism. If the compound is still rapidly lost, the issue might be chemical instability or non-specific binding.
-
Heat-Inactivated Microsomes: Incubating the compound with microsomes that have been heat-inactivated will also eliminate enzymatic activity. Similar to the -NADPH control, if the compound remains stable, the initial rapid loss was likely due to metabolism.
-
Time-Zero (T0) Sample: Analyzing a sample immediately after adding the compound to the microsome-containing buffer (before incubation at 37°C) is crucial. A significantly lower concentration at T0 compared to your stock solution suggests non-specific binding to the assay plates or microsomal proteins.
Q2: How can I mitigate non-specific binding of my lipophilic 1H-pyrrolo[2,3-b]pyridine compound in the microsomal stability assay?
A2: Non-specific binding is a common issue for lipophilic compounds and can lead to an overestimation of metabolic clearance. To address this:
-
Use Low-Binding Plates: Utilize commercially available low-protein-binding microplates.
-
Include a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Triton X-100, to the incubation buffer can help reduce non-specific binding.
-
Vary Microsomal Protein Concentration: If the calculated intrinsic clearance changes with different microsomal protein concentrations, it's an indication of non-specific binding.[1]
Q3: My compound is rapidly metabolized, and I suspect CYP-mediated oxidation. What are the common metabolic "soft spots" on the 1H-pyrrolo[2,3-b]pyridine scaffold?
A3: The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, and its substituents can be susceptible to oxidative metabolism. Potential sites of metabolism include:
-
Pyrrole Ring: The electron-rich pyrrole ring can be a target for oxidation.
-
Pyridine Ring: While generally more electron-deficient and less prone to oxidation than benzene, the pyridine ring can still be a site of metabolism.[2]
-
Substituents: Alkyl or aryl substituents on the core structure are often primary sites of metabolism (e.g., benzylic or allylic oxidation, N- or O-dealkylation). Unsubstituted pyridine scaffolds, in particular, can be metabolic soft spots.[3]
Issue 2: Discrepancies Between Microsomal and Hepatocyte Stability Data
Q4: My 1H-pyrrolo[2,3-b]pyridine candidate is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?
A4: This discrepancy often points towards metabolic pathways that are not fully represented in microsomes. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[4][5] Potential reasons include:
-
Phase II Metabolism: The compound may be primarily cleared through glucuronidation (by UGTs) or sulfation (by SULTs), which are Phase II pathways present in hepatocytes but not in standard microsomal assays unless supplemented with the appropriate cofactors (e.g., UDPGA for UGTs).
-
Transporter-Mediated Uptake: Efficient uptake of the compound into the hepatocytes by transporters can lead to higher intracellular concentrations and thus, increased metabolism.
-
Contribution from Non-CYP Enzymes: Other enzymes present in hepatocytes, such as aldehyde oxidase (AO), could be responsible for the metabolism.
Q5: Conversely, my compound is unstable in microsomes but appears more stable in hepatocytes. What could explain this?
A5: This scenario is less common but can occur. Possible explanations include:
-
Limited Cell Permeability: The compound may have poor permeability into the hepatocytes, limiting its access to the metabolic enzymes within the cell.
-
Efflux Transporters: The compound might be a substrate for efflux transporters on the hepatocyte membrane, which actively pump it out of the cell, reducing the intracellular concentration available for metabolism.
Data on Enhancing Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine Analogs
Structural modifications can significantly improve the metabolic stability of 1H-pyrrolo[2,3-b]pyridine derivatives. The following table summarizes examples of such strategies.
| Parent Scaffold | Modification Strategy | Resulting Compound | Metabolic Stability Data | Reference |
| 1H-Pyrrolo[2,3-b]pyridine with unsubstituted pyridine | Introduction of a carbamoyl group at C5 and a cyclohexylamino group at C4 | Compound 14c | Showed increased JAK3 inhibitory activity and was evaluated for immunomodulating effects. While specific stability data isn't provided, the modifications led to a potent and selective inhibitor. | [6] |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | Scaffold hopping and substitution on the amide portion | Compound 11h | Exhibited acceptable in vitro ADME properties and was a potent PDE4B inhibitor. | [7] |
| 1H-Pyrrolo[2,3-b]pyridine with a methoxyphenyl group | Introduction of a trifluoromethyl group at the 5-position | Compound 4h | Showed significantly improved FGFR1 inhibitory activity, suggesting favorable interactions that could also influence metabolic stability. | [8][9] |
| Thienopyrimidine-based DPP-IV inhibitor | Scaffold replacement with pyrrolopyrimidine | Compound 21a | 65% remaining after incubation, compared to 4% for the original compound, indicating significantly improved metabolic stability. | [10] |
Experimental Protocols
Detailed methodologies for key metabolic stability assays are provided below.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Internal standard solution
-
Acetonitrile (ACN) for reaction termination
-
96-well plates (low-binding plates recommended)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 2 µM) in phosphate buffer.[11]
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For -NADPH control wells, add an equal volume of phosphate buffer.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound stock solution
-
Positive control compounds
-
Acetonitrile for reaction termination
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Prepare the test compound in pre-warmed incubation medium at the desired final concentration (e.g., 1 µM).
-
Remove the plating medium from the cells and add the compound-containing medium.
-
-
Time Points:
-
Incubate the plates at 37°C in a humidified incubator. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the medium by adding cold acetonitrile.
-
-
Sample Processing:
-
Scrape the wells to lyse the cells and ensure complete extraction.
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis and Data Interpretation:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, normalizing to the number of cells per well.
-
CYP450 Reaction Phenotyping
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of a 1H-pyrrolo[2,3-b]pyridine drug candidate.[12][13]
Two common approaches are used in parallel:
1. Recombinant Human CYP Enzymes:
-
Procedure: Incubate the test compound separately with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[14]
-
Analysis: Monitor the depletion of the parent compound over time for each isozyme.
-
Interpretation: The isozymes that show the most significant metabolism of the compound are identified as the primary contributors to its clearance.
2. Chemical Inhibition in Human Liver Microsomes:
-
Procedure: Incubate the test compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isozyme.[15]
-
Analysis: Compare the rate of metabolism of the test compound with and without each inhibitor.
-
Interpretation: A significant decrease in metabolism in the presence of a specific inhibitor indicates that the corresponding CYP isozyme plays a major role in the compound's metabolism.
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Workflow for a typical microsomal stability assay.
Caption: A logical workflow for troubleshooting high clearance.
Caption: Common strategies to improve metabolic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 15. criver.com [criver.com]
mitigating side reactions during the synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in my Fischer indole synthesis of this compound. What are the potential causes and solutions?
A1: Low yields in the Fischer indole synthesis of 7-azaindole derivatives can stem from several factors. The choice of acid catalyst is critical; Brønsted acids like HCl, H2SO4, and polyphosphoric acid (PPA) are commonly used, but their concentration and strength can significantly impact the reaction outcome.[1][2]
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different acid catalysts and their concentrations. For instance, the ratio of phosphoric oxide in orthophosphoric acid has been shown to affect product distribution in reactions with unsymmetrical ketones.[2]
-
Temperature Control: The Fischer indole synthesis often requires elevated temperatures.[3] Optimize the reaction temperature, as insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine intermediate or the final product.
-
Purity of Starting Materials: Verify the purity of your 2-hydrazinopyridine precursor and the pyruvate ester. Impurities can interfere with the reaction and lead to the formation of side products.
Q2: My reaction is producing a significant amount of dark, tar-like material, making purification difficult. How can I minimize this?
A2: The formation of tar-like substances is a common issue in Fischer indole synthesis, often due to polymerization or decomposition reactions, especially under harsh acidic conditions.
Mitigation Strategies:
-
Milder Conditions: Explore the use of Lewis acid catalysts such as ZnCl2 or BF3·OEt2, which can sometimes promote the reaction under milder conditions than strong Brønsted acids.
-
Gradual Addition: Add the acid catalyst slowly and at a controlled temperature to manage the initial exotherm and prevent localized overheating.
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.
Q3: I am observing unexpected side products in my synthesis. What are the likely byproducts and how can I avoid them?
A3: Several side reactions can occur during the synthesis of 7-azaindoles.
-
Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, leading to its presence in the crude product. Ensure sufficient reaction time and optimal temperature.
-
Ring Expansion: Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali has been reported to cause ring-expansion to a 1,8-naphthyridine.[4] While the conditions are different, the possibility of rearrangement under strong acid should be considered.
-
Dimerization: In some synthetic routes, dimerization of starting materials or intermediates can occur. For example, in a Chichibabin cyclization approach to a 7-azaindole, dimerization of the picoline starting material was observed as a significant side reaction.[5]
-
Alternative Cyclization Pathways: With unsymmetrical ketones, there is a possibility of forming regioisomeric indole products. The choice of acid catalyst can influence the regioselectivity.[2]
Q4: What are the best practices for the purification of this compound?
A4: Purification can be challenging due to the presence of polar byproducts and the potential for the product to streak on silica gel.
Purification Recommendations:
-
Column Chromatography: Use a well-packed silica gel column. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective method for obtaining highly pure material.
-
Reverse-Phase Chromatography: For particularly difficult separations, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient may be successful.
Quantitative Data
The following tables summarize representative yields for the synthesis of 7-azaindole derivatives using different synthetic methods. Note that the specific yields for this compound may vary depending on the exact conditions and scale of the reaction.
Table 1: Yields for Fischer Indole Synthesis of 7-Azaindole Derivatives
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Hydrazinopyridine and Cyclohexanone | Polyphosphoric Acid | - | Not specified | Good | [6] |
| 2-Hydrazinopyridine and various ketones | Polyphosphoric Acid | - | Not specified | Moderate to Good | [6] |
Table 2: Yields for Palladium-Catalyzed Synthesis of 7-Azaindole Derivatives
| Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3-iodopyridine and terminal alkynes | Pd(PPh3)2Cl2/CuI | Et3N | DMF | Room Temp | 85-95 (coupling) | [7] |
| 2-Amino-3-alkynylpyridines | - | t-BuOK | Toluene | 65 | 80-95 (cyclization) | [7] |
Experimental Protocols
A detailed experimental protocol for the synthesis of a related 7-azaindole derivative via a palladium-catalyzed coupling and cyclization is provided below as a reference.
Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [7]
Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with a Terminal Alkyne
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in DMF (5 mL), add the terminal alkyne (1.2 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).
-
Add triethylamine (2.0 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-amino-3-(alkynyl)pyridine.
Step 2: Cyclization to the 2-Substituted 7-Azaindole
-
To a solution of the 2-amino-3-(alkynyl)pyridine (1.0 mmol) in toluene (10 mL), add potassium tert-butoxide (1.2 mmol).
-
Heat the mixture at 65 °C for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted 7-azaindole.
Visualizations
Diagram 1: Fischer Indole Synthesis Pathway for this compound
Caption: Reaction pathway for the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Validation & Comparative
Kinase Selectivity Profiling of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases. The therapeutic potential of this scaffold is highly dependent on the substituents, which govern the potency and selectivity of the inhibitor. This guide provides a comparative analysis of the kinase selectivity profiles of several reported 1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed protocols to aid in the research and development of novel kinase inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of selected 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases. This data highlights the impact of different substitution patterns on the selectivity of these compounds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 4h | FGFR1 | 7 | Sunitinib | - |
| FGFR2 | 9 | Sunitinib | - | |
| FGFR3 | 25 | Sunitinib | - | |
| VEGFR2 | 136 | Sunitinib | 261[1] | |
| Compound 14c | JAK3 | Potent (specific value not provided) | - | - |
| Compound 38a | JAK1 | Excellent potency (specific value not provided) | - | - |
| Selectivity | Selective over JAK2, JAK3, and TYK2 | - | - | |
| TNIK Inhibitor Example | TNIK | <1 | - | - |
| Compound 7c | c-Met | 506 | - | - |
| Flt-3 | >10000 | - | - | |
| VEGFR-2 | >10000 | - | - | |
| EGFR | >10000 | - | - | |
| Compound 1r | FMS | 30 | KIST101029 | 96[2] |
| FLT3 (D835Y) | >1000 (42% inhibition at 1µM) | - | - | |
| c-MET | >1000 (40% inhibition at 1µM) | - | - |
Key Signaling Pathways
The kinases targeted by the 1H-pyrrolo[2,3-b]pyridine derivatives are crucial components of major signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
Caption: The JAK/STAT signaling pathway is a key regulator of cellular proliferation and inflammation.
Caption: The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and survival.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to kinase selectivity profiling. Below is a detailed protocol for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1, FGFR1, c-Met)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: A generalized workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The provided data demonstrates that subtle modifications to the core structure can significantly alter the kinase selectivity profile, enabling the targeting of diverse kinases involved in various diseases. The experimental protocols and pathway diagrams included in this guide serve as a valuable resource for researchers aiming to design, synthesize, and characterize novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. Further exploration of this chemical space holds great promise for the discovery of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate and Established FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a novel small molecule inhibitor, against well-established Fibroblast Growth Factor Receptor (FGFR) inhibitors. This objective analysis is supported by experimental data from biochemical and cellular assays, offering a clear perspective on its potential within the landscape of targeted cancer therapy.
Introduction to FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, through mutations, gene fusions, or amplifications, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer. Consequently, FGFR has emerged as a promising target for therapeutic intervention. Several FGFR inhibitors have been developed and have shown significant clinical activity, leading to regulatory approvals. This guide focuses on comparing the efficacy of a novel 1H-pyrrolo[2,3-b]pyridine derivative against some of these established drugs.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) and several known FGFR inhibitors against the four members of the FGFR family.[1]
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | 7 | 9 | 25 | 712 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 |
| Futibatinib (TAS-120) | 3.9 | 1.3 | 1.6 | 8.3 |
Note: Data for known inhibitors is compiled from various sources. Direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
The data indicates that the 1H-pyrrolo[2,3-b]pyridine derivative "4h" demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[1] Its potency against FGFR4 is notably lower.[1] In comparison, established inhibitors like Pemigatinib and Infigratinib show sub-nanomolar to low nanomolar IC50 values across FGFR1-3. Erdafitinib and Futibatinib also exhibit potent pan-FGFR inhibition.
Signaling Pathway Inhibition
FGFR inhibitors exert their effect by blocking the intracellular kinase domain of the receptor, thereby preventing the downstream signaling cascades that drive tumor growth. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.
References
Comparative Efficacy of Novel 1H-Pyrrolo[2,3-b]pyridine Compounds in Preclinical Animal Models
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. This guide provides a comparative overview of the in vivo efficacy of several novel 1H-pyrrolo[2,3-b]pyridine derivatives, drawing upon recent preclinical studies in animal models of cancer, immune disorders, and neurodegenerative diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds.
Quantitative Efficacy Data Summary
The following tables summarize the in vivo efficacy of various 1H-pyrrolo[2,3-b]pyridine compounds, highlighting their therapeutic targets, the animal models utilized, and key quantitative outcomes.
Table 1: In Vivo Efficacy in Oncology Models
| Compound | Target | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Outcome(s) |
| Compound 22 | CDK8 | Colorectal Cancer | Xenograft | Not specified | Significant tumor growth inhibition.[1] |
| Compound 25a | ATM | Colorectal Cancer | HCT116 and SW620 Xenografts | Not specified | Synergistic antitumor efficacy with irinotecan, with Tumor Growth Inhibition (TGI) of 79.3% and 95.4%, respectively.[2] |
| 7-AID | DDX3 | Cervical and Breast Cancer | Not specified | Not specified | Effective inhibitory concentration (IC50) on HeLa (16.96 µM/ml), MCF-7 (14.12 µM/ml), and MDA MB-231 (12.69 µM/ml) cells in vitro.[3] In vivo anti-cancer and anti-angiogenic effects were also evaluated.[3] |
| Compound 16h | MELK | Lung, Breast Cancer | Not specified | Not specified | Promoted apoptosis and arrested A549 cells in the G0/G1 phase.[4] |
| URMC-099 | MLK3, LRRK2 | HIV-1 Associated Neurocognitive Disorders | in vivo models of HAND | Not specified | Displayed neuroprotective and anti-neuroinflammatory properties.[5] |
| Compound 26 | CDK2, CDK9 | Triple-Negative Breast Cancer | Mouse model | Not specified | Showed anti-tumor activity.[5] |
| Compound 22 (sulfonamide) | HDAC6 | Colorectal Cancer | HCT116 xenografts | Not specified | Showed anti-tumor activity.[5] |
Table 2: In Vivo Efficacy in Immunology and Inflammation Models
| Compound | Target | Indication | Animal Model | Dosing Regimen | Key Efficacy Outcome(s) |
| Compound 31 | JAK3 | Transplant Rejection | Rat heterotopic cardiac transplant model | Not specified | Prolonged graft survival.[6] |
| Compound 14c | JAK3 | Immune Modulation | Not specified | Not specified | Potent, moderately selective JAK3 inhibitor with immunomodulating effects on T cell proliferation.[7][8] |
| Compound 14d | Orai | Allergic Asthma | Ovalbumin-induced rat model of allergic inflammation | Not specified | Inhibition of airway cell infiltration in bronchoalveolar lavage fluid (BALF).[9] |
| Compound 11h | PDE4B | Inflammation | Not specified | Not specified | Significantly inhibited TNF-α release from macrophages.[10] |
Table 3: In Vivo Efficacy in Neurodegenerative Disease Models
| Compound | Target | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Outcome(s) |
| S01 | GSK-3β | Alzheimer's Disease | AlCl3-induced zebrafish AD model | 0.12 µM | Substantially ameliorated dyskinesia; more potent than Donepezil (8 µM).[11][12] |
| Compound 41 | GSK-3β | Alzheimer's Disease | AlCl3-induced zebrafish AD model | Not specified | Effectively ameliorated dyskinesia.[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the described experimental protocols for some of the key studies cited.
Colorectal Cancer Xenograft Model (Compound 25a)
-
Cell Lines: HCT116 and SW620 human colorectal carcinoma cells were used.
-
Animal Model: Details on the specific strain of mice were not provided in the abstract.
-
Procedure: Tumor cells were implanted in the animals. Once tumors reached a specified size, animals were randomized into treatment and control groups.
-
Treatment: Compound 25a was administered in combination with irinotecan. The dosing regimen (dose, frequency, route of administration) was not detailed in the abstract.
-
Efficacy Evaluation: Tumor volumes were measured regularly. The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study. The synergistic effect of the combination therapy was a key focus of the evaluation.[2]
Rat Heterotopic Cardiac Transplant Model (Compound 31)
-
Animal Model: The specific strains of rats used as donors and recipients were not detailed in the abstract.
-
Procedure: A heterotopic cardiac transplant was performed, where the donor heart is transplanted into the recipient's abdomen or neck without removal of the native heart.
-
Treatment: Compound 31 was administered to the recipient rats. The dosing regimen was not specified in the abstract.
-
Efficacy Evaluation: The primary endpoint was graft survival time, which was monitored daily. Prolongation of graft survival in the treated group compared to a control group indicated efficacy.[6]
AlCl3-Induced Zebrafish Model of Alzheimer's Disease (Compound S01)
-
Animal Model: Zebrafish larvae were used.
-
Induction of AD-like Phenotype: Dyskinesia, a symptom associated with neurodegeneration, was induced by exposing the zebrafish to aluminum chloride (AlCl3).
-
Treatment: Compound S01 was administered to the zebrafish at a concentration of 0.12 µM. Donepezil (8 µM) was used as a positive control.
-
Efficacy Evaluation: The primary outcome was the amelioration of dyskinesia. The locomotor activity of the zebrafish was likely quantified and compared between the different treatment groups.[11][12]
Visualized Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by some of the 1H-pyrrolo[2,3-b]pyridine compounds and a generalized workflow for in vivo efficacy studies.
Caption: Inhibition of CDK8 by Compound 22 downregulates WNT/β-catenin signaling.
Caption: JAK3 inhibition by 1H-pyrrolo[2,3-b]pyridine compounds blocks cytokine signaling.
Caption: A general workflow for preclinical in vivo efficacy studies in animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different 1H-pyrrolo[2,3-b]pyridine analogs in vitro
A Head-to-Head In Vitro Comparison of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. This guide provides a head-to-head in vitro comparison of various 1H-pyrrolo[2,3-b]pyridine analogs, summarizing their inhibitory activities against different kinase targets and their effects on cancer cell lines. The data presented is compiled from recent studies to aid researchers, scientists, and drug development professionals in the evaluation of these compounds.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers, making it an attractive target for therapeutic intervention.[1][2][3] The FGF-FGFR axis, upon activation, triggers downstream signaling cascades including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are crucial for cell proliferation, migration, and survival.[1][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1][2][3]
Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1][2][3] |
| 1 | 1900 | - | - | - | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Compound 4h demonstrated potent pan-FGFR inhibitory activity, with significantly improved potency against FGFR1 compared to the initial lead compound 1 .[1][3] The structure-activity relationship studies revealed that the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring and a 3,5-dimethoxyphenyl group were key for the enhanced activity.[3]
Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] PDE4, in particular, is a key regulator of cAMP in inflammatory and immune cells, making it a viable target for treating inflammatory diseases.[4] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[4]
Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs Against PDE4B
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) | Reference |
| 11h | 0.14 | >0.84 | >6 | [4] |
| Rolipram | - | - | - | [4] |
| 7 | 0.48 | - | - | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Compound 11h , featuring a 3,3-difluoroazetidine ring, exhibited high inhibitory activity against PDE4B and a 6-fold selectivity over the PDE4D isoform.[4] The scaffold hopping approach from a pyrazolo[1,5-a]pyridine to the 1H-pyrrolo[2,3-b]pyridine core (compound 7 ) led to a significant increase in potency.[4]
Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase that has been implicated in various cancers, including colorectal cancer. It plays a role in Wnt signaling and other pathways crucial for cancer cell proliferation. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, with some compounds showing IC50 values in the nanomolar range.[5][6]
Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs Against TNIK
| Compound Series | TNIK pIC50 Range | Number of Compounds | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 7.37 to 9.92 | 31 |
pIC50 is the negative logarithm of the IC50 value.
A study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated their potential as potent TNIK inhibitors against colorectal cancer cells. The high pIC50 values indicate strong inhibitory activity at the nanomolar level.
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors.[7][8]
Comparative Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Analog Against ATM
| Compound | ATM Kinase IC50 (nM) | Cellular Activity IC50 (nM) | Selectivity over PIKK family | Reference |
| 25a | 26 | 567 | >700-fold | [7][8] |
Compound 25a emerged as a lead candidate with excellent kinase selectivity and potent in vitro activity.[7][8] This compound demonstrated synergistic antitumor efficacy when combined with irinotecan in xenograft models.[7]
Experimental Protocols
Kinase Inhibition Assays
The inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine analogs against their respective kinase targets (FGFR, PDE4B, TNIK, ATM) is typically determined using in vitro enzymatic assays. A general workflow for such an assay is as follows:
-
Reagents and Materials : Recombinant human kinase, substrate (e.g., a peptide or protein), ATP, assay buffer, and test compounds.
-
Assay Procedure :
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The analogs discussed in this guide demonstrate significant in vitro activity against a range of therapeutically relevant kinases, including FGFR, PDE4B, TNIK, and ATM. The head-to-head comparison of their inhibitory potencies provides valuable insights for researchers in the field of drug discovery and development, highlighting promising candidates for further preclinical and clinical investigation. The detailed experimental protocols offer a foundation for the replication and extension of these findings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of cancer-related targets, leading to significant cytotoxic effects in various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, presenting key experimental data, detailed protocols for validation, and an overview of the signaling pathways involved.
Performance Comparison: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Alternative Agents
The anticancer efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to inhibit key enzymes in cancer cell signaling pathways. Below is a summary of the in vitro cytotoxic activity of several exemplary derivatives against various cancer cell lines, compared with established anticancer drugs.
Table 1: In Vitro Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 16h | MELK | A549 (Lung) | 0.109 | - | - |
| MDA-MB-231 (Breast) | 0.245 | - | - | ||
| MCF-7 (Breast) | 0.183 | - | - | ||
| Compound 4h | FGFR1, FGFR2, FGFR3 | 4T1 (Breast) | Not specified | - | - |
| Compound B1 | RSK2 | MDA-MB-468 (Breast) | 0.13 | - | - |
| Compound 10t | Tubulin Polymerization | HeLa (Cervical) | 0.12 | - | - |
| SGC-7901 (Gastric) | 0.15 | - | - | ||
| MCF-7 (Breast) | 0.21 | - | - | ||
| Compound 25a | ATM | HCT116 (Colon) | Not specified | Irinotecan | Not specified |
| SW620 (Colon) | Not specified | Irinotecan | Not specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.
Targeted Signaling Pathways
The anticancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives is linked to their modulation of several key signaling pathways implicated in cancer progression.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor cell proliferation, angiogenesis, and survival.[1] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors.[1][2]
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase overexpressed in several cancers and is involved in cell cycle progression and apoptosis.[3] Specific 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent MELK inhibition.[3]
ATM Signaling Pathway
Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as selective ATM inhibitors.[4]
RSK2 Signaling Pathway
Ribosomal S6 Kinase 2 (RSK2) is a downstream effector of the RAS-MAPK pathway and is implicated in cell proliferation, survival, and migration in tumors. Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent RSK2 inhibitors.[5]
Tubulin Polymerization
Microtubules, composed of tubulin polymers, are essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[6]
Experimental Protocols
To validate the anticancer activity of novel 1H-pyrrolo[2,3-b]pyridine derivatives, the following standardized experimental protocols are recommended.
Experimental Workflow
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors: A Comparative Analysis
A deep dive into the cross-reactivity profiles of novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors reveals distinct selectivity patterns against a panel of kinases. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in the evaluation of this promising class of compounds.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This has led to the development of numerous inhibitors targeting a variety of kinases involved in oncology and other diseases. Understanding the cross-reactivity of these inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide summarizes the available data for representative compounds, outlines the experimental methodologies used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibition
To illustrate the selectivity profiles of 1H-pyrrolo[2,3-b]pyridine inhibitors, we have compiled inhibitory concentration (IC50) data for two notable compounds: a potent Cyclin-Dependent Kinase 8 (CDK8) inhibitor, referred to as Compound 22 , and a Fibroblast Growth Factor Receptor (FGFR) inhibitor, designated Compound 4h . It is important to note that the data for these compounds were generated in separate studies and direct comparison should be made with caution due to potential variations in assay conditions.
| Kinase Target | Compound 22 IC50 (nM) | Compound 4h IC50 (nM) |
| CDK8 | 46.5 | Not Reported |
| CDK7 | 205.6 | Not Reported |
| FGFR1 | Not Reported | 7 |
| FGFR2 | Not Reported | 9 |
| FGFR3 | Not Reported | 25 |
| FGFR4 | Not Reported | 712 |
| Data for Compound 22 was obtained from a screening against a panel of 63 kinases.[1][2] | ||
| Data for Compound 4h was determined against the FGFR family of kinases.[3] |
Compound 22 demonstrates potent inhibition of CDK8, a key regulator of transcription, with an IC50 value of 46.5 nM. It also exhibits activity against the closely related CDK7, but with approximately 4.4-fold lower potency (IC50 = 205.6 nM), indicating a degree of selectivity.[1][2]
Compound 4h shows high potency against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range (7, 9, and 25 nM, respectively).[3] Its activity against FGFR4 is significantly lower (IC50 = 712 nM), suggesting it is a pan-FGFR inhibitor with selectivity against FGFR4.[3]
Key Signaling Pathways
To contextualize the activity of these inhibitors, it is essential to understand the signaling pathways in which their primary targets are involved.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is initiated by the binding of FGF ligands and heparan sulfate proteoglycans (HSPG) to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a key transcriptional co-regulator. CDK8 can phosphorylate RNA Polymerase II and various transcription factors, thereby influencing the expression of genes involved in a multitude of cellular processes, including cell cycle progression and differentiation.
Experimental Protocols
The determination of inhibitor potency and selectivity is paramount in drug discovery. The following are detailed methodologies for common kinase inhibition assays, representative of those used to generate the data in this guide.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Workflow Diagram:
References
Unveiling the Pharmacokinetic Landscape of Pyrrolo[2,3-b]pyridine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel therapeutic agents is a cornerstone of preclinical and clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of various pyrrolo[2,3-b]pyridine-based compounds, a scaffold of significant interest in the development of targeted therapies, particularly kinase inhibitors. The following sections detail available quantitative data, experimental methodologies, and relevant biological pathways to facilitate informed decision-making in drug discovery and development programs.
Comparative Pharmacokinetic Profiles
The pyrrolo[2,3-b]pyridine scaffold has given rise to numerous compounds with potent biological activities. However, comprehensive public data comparing their pharmacokinetic profiles remains limited. A standout example from recent literature is compound 25a , a highly selective and orally available Ataxia Telangiectasia Mutated (ATM) kinase inhibitor. This compound has demonstrated exceptional oral bioavailability in preclinical studies.[1][2]
A pivotal study by Guo et al. reported that compound 25a exhibits an impressive oral bioavailability of 147.6% in mice .[1][2] This remarkably high value suggests excellent absorption and potentially low first-pass metabolism, making it a highly promising candidate for oral administration.
For context, a derivative of the related pyrrolo[3,4-c]pyridine scaffold, compound 8a, has been reported to have a good oral bioavailability of 95% in rats. Although a different core structure, this highlights the potential of the broader pyrrolopyridine family for favorable pharmacokinetic properties.
Table 1: Summary of In Vivo Pharmacokinetic Parameters of Selected Pyrrolopyridine-Based Compounds
| Compound ID | Scaffold | Species | Route | Dose | Oral Bioavailability (F%) | Key Findings | Reference |
| 25a | Pyrrolo[2,3-b]pyridine | Mice | Oral | Not Specified | 147.6% | Highly selective and orally available ATM inhibitor. | [1][2] |
| 8a | Pyrrolo[3,4-c]pyridine | Rats | Oral | 2.0 mg/kg | 95% | Good bioavailability. |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for compound 25a are contained within the full-text publication, which was not accessible for this review. The provided data is based on the abstract and citation information.
Experimental Protocols
The determination of the pharmacokinetic profiles of these compounds relies on robust and well-defined experimental procedures. Below are detailed methodologies typical for the key experiments cited in the evaluation of small molecule kinase inhibitors.
In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
This protocol outlines the general procedure for determining the pharmacokinetic profile of a test compound after oral administration to mice.
1. Animal Model:
-
Species: Male/Female BALB/c or C57BL/6 mice, typically 6-8 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.
2. Compound Formulation and Administration:
-
The test compound is formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose in water, or a suspension with 0.1% Tween 80).
-
The formulation is administered as a single dose via oral gavage at a specific concentration (e.g., 10 mg/kg).
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sampling is typically performed via the saphenous vein or tail vein.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
4. Plasma Preparation:
-
The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Compound Quantification in Plasma
This protocol describes the general approach for quantifying the concentration of the test compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation to remove interfering macromolecules. This is typically achieved by adding a threefold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The clear supernatant is transferred to a new plate or vials for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: The supernatant is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: The compound is quantified using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition. The concentration of the compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
3. Pharmacokinetic Parameter Calculation:
-
The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): Calculated as (AUCoral / AUCintravenous) x 100.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: ATM Signaling Pathway Inhibition by a Pyrrolo[2,3-b]pyridine Compound.
Caption: Experimental Workflow for a Typical In Vivo Pharmacokinetic Study.
References
Comparative Guide to On-Target Activity Validation of Novel Pyrrolo[2,3-b]pyridine Kinase Inhibitors in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target cellular activity of three novel pyrrolo[2,3-b]pyridine inhibitors: the Fibroblast Growth Factor Receptor (FGFR) inhibitor Compound 4h , the Glycogen Synthase Kinase 3β (GSK-3β) inhibitor S01 (also reported as Compound 41) , and the c-Met inhibitor Compound 34 . The information presented herein is intended to facilitate the objective assessment of their performance through supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Comparative Performance of Pyrrolo[2,3-b]pyridine Inhibitors
The on-target efficacy of these inhibitors is summarized below, comparing their enzymatic potency with their activity in relevant cellular models.
Table 1: Enzymatic and Cellular Activity of Pyrrolo[2,3-b]pyridine Inhibitors
| Inhibitor | Target Kinase | Enzymatic IC₅₀ (nM) | Cellular Model | Cellular Activity (IC₅₀/GI₅₀, µM) | Downstream Signaling Modulation |
| Compound 4h | FGFR1 | 7[1] | 4T1 (murine breast cancer) | 0.15 (IC₅₀) | Inhibition of ERK phosphorylation |
| FGFR2 | 9[1] | MDA-MB-231 (human breast cancer) | >10 µM (% inhibition at 10µM was low)[1] | Not specified | |
| FGFR3 | 25[1] | MCF-7 (human breast cancer) | >10 µM (% inhibition at 10µM was low)[1] | Not specified | |
| S01 (Cpd 41) | GSK-3β | 0.35[2][3] | SH-SY5Y (human neuroblastoma) | Low cytotoxicity (cell viability >70% at 100 µM)[4] | ↑ p-GSK-3β (Ser9), ↓ p-tau (Ser396)[2][4] |
| Compound 34 | c-Met | 1.68 | HT-29 (human colorectal cancer) | 0.045 (IC₅₀) | Inhibition of c-Met phosphorylation |
| A549 (human lung cancer) | 0.12 (IC₅₀) | Not specified | |||
| MCF-7 (human breast cancer) | 0.25 (IC₅₀) | Not specified | |||
| PC-3 (human prostate cancer) | 0.31 (IC₅₀) | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of validation studies.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for measuring the in vitro inhibitory activity of compounds against their target kinases.
Materials:
-
Recombinant human kinase (e.g., FGFR1, GSK-3β, c-Met)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pyrrolo[2,3-b]pyridine inhibitors)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution to each well of the assay plate.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin for signal generation. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, SH-SY5Y, HT-29, A549, MCF-7, PC-3)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine inhibitors for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀/GI₅₀ values from the dose-response curves.
Western Blotting for Downstream Signaling
This technique is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-GSK-3β (Ser9), anti-phospho-c-Met, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitors at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate 30-50 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on downstream signaling.
Visualizing On-Target Activity: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the selected inhibitors and a general workflow for validating their on-target activity.
Caption: FGFR Signaling Pathway and Inhibition by Compound 4h.
Caption: GSK-3β Signaling and Inhibition by S01 (Compound 41).
Caption: c-Met Signaling Pathway and Inhibition by Compound 34.
Caption: General Workflow for On-Target Activity Validation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Pyrrolo[2,3-b]pyridine Inhibitors Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and targeted therapies has led to the emergence of novel pyrrolo[2,3-b]pyridine derivatives as promising inhibitors for a range of diseases, including cancer and neurodegenerative disorders. These compounds exhibit high potency and selectivity against key cellular targets. This guide provides an objective comparison of the performance of these novel inhibitors against current standard-of-care drugs, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this promising class of molecules.
Colorectal Cancer: Targeting CDK8 with Pyrrolo[2,3-b]pyridines
Cyclin-dependent kinase 8 (CDK8) has been identified as a key oncogene in colorectal cancer (CRC). Novel pyrrolo[2,3-b]pyridine inhibitors of CDK8 are being investigated as a targeted therapy approach.
Performance Comparison
Direct head-to-head preclinical studies comparing novel pyrrolo[2,3-b]pyridine CDK8 inhibitors with the standard-of-care chemotherapy regimen FOLFOX (a combination of folinic acid, fluorouracil, and oxaliplatin) are not yet widely available in published literature. However, individual studies on a novel inhibitor and the standard of care provide valuable insights.
Table 1: Efficacy of a Novel Pyrrolo[2,3-b]pyridine CDK8 Inhibitor in a Colorectal Cancer Xenograft Model
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Efficacy |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | CDK8 | 48.6 nM | HCT-116 Xenograft | Significantly inhibited tumor growth |
Data from a study on a novel CDK8 inhibitor for colorectal cancer.[1]
Table 2: Efficacy of Standard-of-Care FOLFOX in Colorectal Cancer
| Treatment | Mechanism of Action | Clinical Setting | Efficacy |
| FOLFOX | Combination chemotherapy | First-line for metastatic CRC | Objective response rates of 40-60% |
General efficacy data for the FOLFOX regimen.
Signaling Pathway: CDK8 in Colorectal Cancer
CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription. In colorectal cancer, CDK8 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in this disease. Inhibition of CDK8 can lead to the downregulation of Wnt/β-catenin signaling, resulting in cell cycle arrest and reduced tumor growth.[1]
Alzheimer's Disease: A New Approach with GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease (AD). Novel pyrrolo[2,3-b]pyridine inhibitors of GSK-3β are being explored as a potential disease-modifying therapy.
Performance Comparison
A preclinical study has directly compared a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, with the standard-of-care acetylcholinesterase inhibitor, Donepezil.
Table 3: Comparative Efficacy of a Novel Pyrrolo[2,3-b]pyridine GSK-3β Inhibitor and Donepezil in a Zebrafish Model of Alzheimer's Disease
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Efficacy (Amelioration of Dyskinesia) |
| S01 | GSK-3β | 0.35 nM | AlCl₃-induced zebrafish | More potent than Donepezil (effective at 0.12 µM vs 8 µM for Donepezil) |
| Donepezil | Acetylcholinesterase | - | AlCl₃-induced zebrafish | Effective at 8 µM |
Data from a study identifying a novel pyrrolo[2,3-b]pyridine GSK-3β inhibitor.[2][3]
Another GSK-3β inhibitor, Tideglusib, has undergone clinical trials in patients with mild-to-moderate Alzheimer's disease. While it did not show a clinical benefit in a 26-week trial, the study provided valuable safety information.[4][5]
Signaling Pathway: GSK-3β in Alzheimer's Disease
In the context of Alzheimer's disease, GSK-3β is a central player in the pathological cascade. It is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. Furthermore, GSK-3β activity can be influenced by amyloid-beta (Aβ) peptides. Inhibiting GSK-3β is hypothesized to reduce tau pathology and potentially offer neuroprotective effects.
Psoriasis: Targeting CDK8 for Inflammation Control
Recent research suggests that CDK8 also plays a role in the inflammatory processes underlying psoriasis. A novel pyrrolo[2,3-b]pyridine inhibitor of CDK8 has shown promise in a preclinical model of the disease.
Performance Comparison
Direct comparative studies of this novel CDK8 inhibitor against standard-of-care treatments for psoriasis, such as topical corticosteroids or biologics, are not yet available.
Table 4: Efficacy of a Novel Pyrrolo[2,3-b]pyridine CDK8 Inhibitor in a Psoriasis Mouse Model
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Efficacy |
| Compound 46 | CDK8 | 57 nM | IMQ-induced psoriasis in mice | Alleviated inflammatory response |
Data from a study on a novel CDK8 inhibitor for psoriasis.[6]
Standard-of-care for moderate-to-severe psoriasis often involves systemic biologic therapies that target specific cytokines, such as TNF-α, IL-17, or IL-23. These have shown high efficacy in clinical trials.
Signaling Pathway: CDK8 in Psoriasis
The precise role of CDK8 in psoriasis is still under investigation, but it is thought to be involved in the regulation of inflammatory gene expression in immune cells and keratinocytes. By inhibiting CDK8, it may be possible to modulate the production of pro-inflammatory cytokines and reduce the characteristic skin inflammation of psoriasis. The novel inhibitor also demonstrated favorable inhibition of NF-κB, a key transcription factor in inflammation.[6]
References
- 1. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II trial of tideglusib in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Binding Mechanisms of Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Analysis
A detailed examination of the binding modes of various pyrrolo[2,3-b]pyridine derivatives reveals their potential as potent inhibitors of key cellular signaling proteins. This guide provides a comparative analysis of their interactions with targets such as Fibroblast Growth Factor Receptors (FGFR), V600E-mutant BRAF kinase, and Janus Kinase 3 (JAK3), supported by quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases and other enzymes critical in disease progression. The versatility of this heterocyclic system allows for chemical modifications that can be tailored to achieve high potency and selectivity for specific biological targets. Understanding the nuanced differences in the binding modes of these derivatives is crucial for the rational design of next-generation therapeutics.
Comparative Analysis of Binding Affinities
The inhibitory potential of various pyrrolo[2,3-b]pyridine derivatives has been quantified against several key protein targets. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. These values highlight the structure-activity relationships (SAR) and the impact of different substitutions on the pyrrolo[2,3-b]pyridine core.
| Target Protein | Derivative | IC50 (nM) | Key Interactions and Binding Mode Insights |
| FGFR1 | Compound 4h | 7 | The 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the hinge region residues E562 and A564. The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and forms a π-π interaction with F489, while also forming a hydrogen bond with D641. The trifluoromethyl group at the 5-position of the core forms a hydrogen bond with G485.[1] |
| Compound 1 | 1900 | The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder.[1] | |
| FGFR2 | Compound 4h | 9 | Similar binding mode to FGFR1 is predicted.[1] |
| FGFR3 | Compound 4h | 25 | Similar binding mode to FGFR1 is predicted.[1] |
| FGFR4 | Compound 25 | 51.6 | Irreversible inhibitor targeting FGFR4.[2] |
| BRAF V600E | Compound 35 | 80 | The pyrrolo[2,3-b]pyridine scaffold is a key component of several FDA-approved BRAF inhibitors.[3] |
| Compound 34e | 85 | High inhibitory effect against V600E B-RAF.[3] | |
| JAK3 | Compound 14c | Potent | Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increases JAK3 inhibitory activity.[4] |
Experimental Protocols
The determination of inhibitor binding modes and potencies relies on a combination of computational and experimental techniques.
Molecular Docking (Computational)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized. The 2D structures of the pyrrolo[2,3-b]pyridine derivatives are drawn and converted to 3D structures, followed by energy minimization.
-
Grid Generation: A grid box is defined around the active site of the protein, typically centered on the position of the co-crystallized ligand.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues are examined. For instance, in the docking of derivatives with TNIK, the Surflex-Docking program was utilized with the PDB structure 2X7F.
Kinase Inhibition Assays (Experimental)
These assays are used to measure the ability of a compound to inhibit the enzymatic activity of a kinase.
BRAF (V600E) Kinase Assay:
A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5]
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture includes the active BRAF (V600E) enzyme, a suitable substrate (e.g., inactive MEK1), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the pyrrolo[2,3-b]pyridine derivatives are added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 40 minutes).
-
Signal Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, and the new ATP is quantified using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
FGFR1 Kinase Assay:
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay to measure inhibitor binding.[6]
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the FGFR1 kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
FRET Measurement: The FRET signal is measured using a plate reader. The europium donor excites the Alexa Fluor™ 647 acceptor when they are in close proximity (i.e., when the tracer is bound to the kinase-antibody complex).
-
Data Analysis: An inhibitor that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal. IC50 values are determined from the dose-response curves of the inhibitor.
Visualizing Molecular Interactions and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: Experimental workflow for binding mode analysis.
Caption: The BRAF-MEK-ERK signaling pathway.
Conclusion
The comparative analysis of pyrrolo[2,3-b]pyridine derivatives underscores the importance of this scaffold in the development of targeted inhibitors. Molecular docking studies consistently highlight the role of the core heterocycle in anchoring the molecule to the hinge region of kinase domains through hydrogen bonding. The potency and selectivity of these derivatives are then fine-tuned by substitutions that engage with specific hydrophobic pockets and form additional interactions with key residues. Experimental data from kinase inhibition assays validate these computational predictions and provide quantitative measures of their efficacy. The availability of crystal structures for some derivatives in complex with their targets provides invaluable, high-resolution insights into their binding modes, further guiding the structure-based design of more effective and selective therapeutic agents. The integration of computational and experimental approaches is, therefore, essential for the continued success in harnessing the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a heterocyclic compound that requires careful management as hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of vapors or dust.[1][2] |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] If irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Spill Management:
In the event of a spill, the area should be evacuated.[1] For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to contain and collect the material.[1][2][6] The collected material should then be placed in a sealed, labeled container for disposal as hazardous waste.[2][4] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.[1][2] Never pour this chemical down the drain or dispose of it in regular trash.[2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or strong acids.[1][7]
2. Waste Collection and Containerization:
-
Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][7][8] The original container, if empty and suitable, can be reused for waste collection.[8][9]
-
Containers must be in good condition, leak-proof, and have a tightly fitting cap.[8][9][10] They should be kept closed at all times except when adding waste.[9][10]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[11]
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[8][10]
-
The label must include the full chemical name, "this compound," and the approximate concentration or percentage of the contents.[9][10] Do not use chemical formulas or abbreviations.[10]
-
Indicate the associated hazards (e.g., Harmful, Irritant).[1]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][7]
-
The storage area should be away from sources of ignition, heat, and direct sunlight.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[4]
-
For empty containers that held the pure substance, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][12]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. chemscene.com [chemscene.com]
- 4. capotchem.com [capotchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ethz.ch [ethz.ch]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a heterocyclic compound often utilized in medicinal chemistry. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with safety standards.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to use appropriate PPE to prevent exposure.[6][7][8]
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[7][8] A face shield may be necessary for splash hazards.[6][8] | Protects against potential splashes, dust, and vapors that can cause serious eye irritation. Standard safety glasses offer minimal protection from chemical splashes.[7] |
| Skin and Body Protection | A lab coat is the minimum requirement.[6][7] Chemical-resistant aprons can offer additional protection.[9] | Prevents contact of the chemical with skin and clothing. In case of a spill, a lab coat provides a removable barrier. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves).[7][8] | Protects hands from direct contact with the chemical, which can cause skin irritation.[2] It is good practice to double-glove for added protection. Contaminated gloves should be disposed of properly.[5] |
| Respiratory Protection | Not generally required if work is conducted in a well-ventilated area or a chemical fume hood.[1] An N95 or P1 dust mask is recommended if handling the solid form could generate dust.[1][10] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[3][4][5] A fume hood is the preferred engineering control to minimize inhalation exposure.[1][3] |
Operational Plan: Step-by-Step Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the recommended location for all weighing and transfer operations to minimize inhalation exposure.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][11][12]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[2][3][13]
Storage:
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][12]
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.[1][11][12]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container designated for hazardous waste.[10]
-
Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated, sealed waste bag or container.[10]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[10]
-
Store waste containers in a designated secondary containment area until they are collected for disposal.
Disposal Procedure:
-
Do not dispose of this chemical down the drain or in the regular trash.[1][10]
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][10]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.com [capotchem.com]
- 6. westlab.com [westlab.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
